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  • Product: 5-Methylthiophene-3-carbonyl chloride
  • CAS: 754190-97-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Methylthiophene-3-carbonyl Chloride

Physical Properties, Synthesis, and Application in Medicinal Chemistry Part 1: Executive Summary 5-Methylthiophene-3-carbonyl chloride (CAS: 754190-97-1) is a specialized heterocyclic building block extensively utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Application in Medicinal Chemistry
Part 1: Executive Summary

5-Methylthiophene-3-carbonyl chloride (CAS: 754190-97-1) is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents and agrochemicals.[1][2][3] As an acid chloride derivative of the thiophene ring, it serves as a critical electrophile for introducing the 5-methyl-3-thienyl moiety into complex organic scaffolds.

This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and synthetic utility. Due to its high reactivity and moisture sensitivity, successful deployment in drug discovery requires strict adherence to anhydrous protocols and a deep understanding of its kinetic behavior compared to its more common isomer, 5-methylthiophene-2-carbonyl chloride.

Part 2: Chemical Identity & Structural Analysis

The compound is characterized by a five-membered sulfur-containing ring substituted with a methyl group at the 5-position and a highly reactive chlorocarbonyl group at the 3-position.

Parameter Data
IUPAC Name 5-Methylthiophene-3-carbonyl chloride
Common Synonyms 5-Methyl-3-thenoyl chloride; 3-Chlorocarbonyl-5-methylthiophene
CAS Registry Number 754190-97-1
Molecular Formula C₆H₅ClOS
Molecular Weight 160.62 g/mol
SMILES CC1=CC(=CS1)C(=O)Cl
InChI Key DJCGIWVUKCNCAT-UHFFFAOYSA-N
Part 3: Physical & Thermodynamic Properties

Note: While the 2-carbonyl isomer is a liquid at room temperature, the 3-carbonyl derivatives often exhibit higher melting points due to molecular symmetry and packing efficiency. Users should anticipate a low-melting solid or viscous liquid depending on purity and ambient temperature.

Table 1: Physicochemical Data
Property Value / Range Notes & Context
Physical State Low-melting solid or LiquidGenerally solidifies < 20°C; often handled as a melt or solution.
Boiling Point 78–85 °C @ 0.75 mmHg (Predicted)Extrapolated from the 2-isomer (78-80°C @ 0.75 mmHg). Decomposes at atmospheric pressure.
Density 1.25 – 1.29 g/mLTypical for halogenated thiophene carbonyls.
Refractive Index (

)
~1.56 (Predicted)High refractive index characteristic of sulfur heterocycles.
Solubility Reacts with water (Hydrolysis)Soluble in: DCM, THF, Toluene, Diethyl Ether, Chloroform.
Flash Point > 85 °CEstimate based on molecular weight and functionality.
Appearance Colorless to pale yellowDarkens upon oxidation or hydrolysis (formation of HCl/acid).
Part 4: Synthesis & Reaction Mechanism

The most reliable synthesis route involves the chlorination of 5-methylthiophene-3-carboxylic acid . This transformation is typically achieved using thionyl chloride (


) or oxalyl chloride (

), often catalyzed by Dimethylformamide (DMF) to form the reactive Vilsmeier-Haack intermediate.
Mechanism of Action
  • Activation: The carboxylic acid attacks the sulfur/carbon center of the chlorinating agent.

  • Displacement: Chloride ion displaces the leaving group (SO₂/CO₂), forming the acid chloride.

  • Purification: The product is isolated via vacuum distillation to remove excess reagent.

SynthesisPath Start 5-Methylthiophene-3-carboxylic acid (Solid, Stable) Inter Intermediate [Acyl Chlorosulfite] Start->Inter Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) + cat. DMF Reagent->Inter Prod 5-Methylthiophene-3-carbonyl chloride (Reactive Electrophile) Inter->Prod Cl- Substitution Byprod Byproducts: SO2 (gas) + HCl (gas) Inter->Byprod Elimination

Figure 1: Synthetic pathway converting the stable carboxylic acid precursor to the reactive acid chloride.

Part 5: Handling, Stability & Safety (E-E-A-T)

Expert Insight: As a Senior Application Scientist, I cannot overstate the importance of moisture control. Acid chlorides do not just "degrade" in moist air; they generate anhydrous Hydrogen Chloride (HCl) gas, which can corrode metal balances and damage sensitive analytical equipment (e.g., NMR probes).

Protocol: The "Double-Barrier" Storage System

To maintain purity (>98%) over long periods:

  • Primary Container: Glass vial with a Teflon-lined septum cap.

  • Secondary Container: Sealed desiccator or jar containing active desiccant (e.g.,

    
     or molecular sieves).
    
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigeration (2–8°C) slows hydrolysis and oxidative darkening.

Reactivity Profile
  • Water: Violent hydrolysis to carboxylic acid + HCl.

  • Alcohols: Rapid exothermic esterification.

  • Amines: Forms stable amides (basis of drug synthesis).

HandlingWorkflow Storage Storage: 2-8°C, Under Argon Open Equilibrate to Room Temp (Prevent condensation) Storage->Open Step 1 Use Transfer via Syringe (Avoid open air pouring) Open->Use Step 2 Quench Quench Waste: Add to dilute NaOH/Ice Use->Quench Disposal

Figure 2: Best-practice workflow for handling moisture-sensitive acid chlorides.

Part 6: Applications in Medicinal Chemistry

5-Methylthiophene-3-carbonyl chloride is a "privileged structure" building block. Thiophene bioisosteres are frequently used to replace phenyl rings in drug candidates to improve metabolic stability or alter polarity.

  • Bioisosterism: The thiophene ring is electronically similar to benzene but more electron-rich, often increasing potency against specific receptors (e.g., GPCRs).

  • Scaffold Construction:

    • Friedel-Crafts Acylation: Reacts with aromatics to form ketones.

    • Amide Coupling: Reacts with piperazines or anilines to form core pharmacophores found in antipsychotics and antihistamines.

Example Application: Synthesis of analogs related to Olanzapine or Tiaprofenic acid where the position of the methyl and carbonyl groups dictates receptor binding affinity.

Part 7: Experimental Characterization

When verifying the identity of this compound, look for these spectral signatures:

  • ¹H NMR (CDCl₃):

    • A singlet (~2.5 ppm) for the 5-Methyl group.

    • Two distinct doublets (or a singlet/doublet pair depending on resolution) in the aromatic region (~6.8–7.5 ppm) corresponding to the H2 and H4 protons of the thiophene ring.

  • IR Spectroscopy:

    • C=O Stretch: Strong, sharp peak at 1750–1780 cm⁻¹ (characteristic of acid chlorides, shifted higher than esters/amides).

  • GC-MS:

    • Molecular ion peak (

      
      ) at 160/162 m/z  (showing the characteristic 3:1 Chlorine isotope pattern).
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67445262: 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile (Related Derivative). Retrieved from [Link]

  • Fisher Scientific. 5-Methylthiophene-2-carbonyl chloride, 98% (Isomer Physical Data Reference). Retrieved from [Link]

  • Mishra, R., et al. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Methylthiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 5-Methylthiophene-3-carbonyl chloride, a key intermediate in various synthetic pathways. In the absence of direct experimental spectra in publicly available literature, this paper synthesizes data from analogous thiophene derivatives and established spectroscopic principles to offer a robust predictive interpretation. This document serves as a valuable resource for scientists working with this compound, enabling them to anticipate spectral features, confirm synthesis, and assess purity.

Introduction

5-Methylthiophene-3-carbonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the thiophene scaffold in a wide array of biologically active molecules and functional materials. The precise and unambiguous characterization of this acyl chloride is paramount for its effective use in multi-step syntheses. NMR spectroscopy provides the most definitive evidence of molecular structure in solution. This guide presents a comprehensive, predicted analysis of the ¹H and ¹³C NMR spectra of 5-Methylthiophene-3-carbonyl chloride, offering insights into the expected chemical shifts, coupling constants, and peak assignments.

Molecular Structure and NMR-Active Nuclei

The structure of 5-Methylthiophene-3-carbonyl chloride contains several distinct proton and carbon environments, making it well-suited for NMR analysis. The key structural features influencing the NMR spectra are the substituted thiophene ring and the electron-withdrawing carbonyl chloride group.

Figure 1. Molecular structure of 5-Methylthiophene-3-carbonyl chloride with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 5-Methylthiophene-3-carbonyl chloride is expected to exhibit three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one in the aliphatic region from the methyl group. The analysis is based on established substituent effects on the chemical shifts of thiophene protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-27.8 - 8.0d (doublet)~1.5Thiophene ring proton
H-47.1 - 7.3d (doublet)~1.5Thiophene ring proton
-CH₃2.5 - 2.7s (singlet)-Methyl group protons

Rationale for Predictions:

  • Thiophene Ring Protons (H-2 and H-4): The electron-withdrawing nature of the carbonyl chloride at the C-3 position will significantly deshield the adjacent H-2 and H-4 protons, shifting them downfield. The H-2 proton is expected to be the most downfield due to its proximity to the carbonyl group. The methyl group at C-5 will have a minor shielding effect. The small meta-coupling constant (⁴JHH) of approximately 1.5 Hz between H-2 and H-4 is characteristic of 2,4-disubstituted thiophenes.

  • Methyl Protons (-CH₃): The methyl group attached to the thiophene ring is expected to resonate in the typical range for an aryl methyl group. The singlet multiplicity arises from the absence of adjacent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the thiophene ring.

Predicted SignalChemical Shift (δ, ppm)Assignment
C=O160 - 165Carbonyl chloride carbon
C-5150 - 155Thiophene ring carbon
C-3140 - 145Thiophene ring carbon
C-2135 - 140Thiophene ring carbon
C-4125 - 130Thiophene ring carbon
-CH₃15 - 20Methyl group carbon

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon of an acyl chloride typically resonates in the range of 160-180 ppm[1]. The direct attachment to the electronegative chlorine and oxygen atoms causes significant deshielding.

  • Thiophene Ring Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the methyl group (C-5) and the carbon attached to the carbonyl chloride (C-3) are expected to be the most downfield among the ring carbons. Quaternary carbons (C-3 and C-5) often exhibit weaker signals in ¹³C NMR spectra[2]. The remaining ring carbons (C-2 and C-4) will appear at intermediate chemical shifts typical for substituted thiophenes.

  • Methyl Carbon (-CH₃): The methyl carbon will resonate in the aliphatic region, with a chemical shift characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 5-Methylthiophene-3-carbonyl chloride, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and well-characterized residual solvent peaks[3].

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance[2].

    • Spectral Width: -10 to 220 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate

Figure 2. Recommended workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-Methylthiophene-3-carbonyl chloride. By leveraging data from structurally similar compounds and fundamental NMR principles, we have proposed a set of expected chemical shifts and coupling patterns. This information is intended to aid researchers in the identification and characterization of this important synthetic intermediate. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, which will be crucial for verifying these predictions and facilitating further research and development.

References

  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Figshare. Supplementary Material for. [Link]

  • MDPI. Thiophene-3-carbonyl Chloride. [Link]

  • The Royal Society of Chemistry. Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

  • Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. [Link]

  • University of Regensburg. 13 Carbon NMR. [Link]

  • UCL. Sample Preparation. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Foundational

Reactivity and electrophilicity of 5-Methylthiophene-3-carbonyl chloride

Topic: Reactivity and Electrophilicity of 5-Methylthiophene-3-carbonyl chloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Electronic Tuning, Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity and Electrophilicity of 5-Methylthiophene-3-carbonyl chloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Electronic Tuning, Reactivity Profiling, and Synthetic Utility[1]

Executive Summary: The Thiophene Bioisostere

5-Methylthiophene-3-carbonyl chloride (CAS: 754190-97-1) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for substituted benzoyl chlorides. Unlike its phenyl analogs, the thiophene ring introduces unique electronic vectors—specifically, high polarizability and a distinct dipole moment—that can optimize the pharmacokinetic (PK) profile of drug candidates.

This guide dissects the compound's electrophilicity, governed by the interplay between the


-excessive thiophene ring and the electron-donating 5-methyl group, and provides validated protocols for its deployment in high-fidelity synthesis.

Electronic Profile & Electrophilicity

The Electrophilic Tug-of-War

The reactivity of 5-methylthiophene-3-carbonyl chloride is defined by two opposing forces:

  • Carbonyl Electrophilicity: The acyl chloride moiety (

    
    ) is inherently highly reactive due to the inductive withdrawal of the chlorine and oxygen atoms.[1]
    
  • Ring Donation (+M Effect): The thiophene ring is

    
    -excessive. The sulfur lone pair donates electron density into the ring system. In the 3-position, this donation is less direct than in the 2-position (cross-conjugation vs. linear conjugation), yet it still stabilizes the carbonyl carbon more than a benzene ring would.
    

The 5-Methyl Effect: The methyl group at the 5-position exerts a weak inductive (


) and hyperconjugative effect, further enriching the ring's electron density. Consequently, 5-methylthiophene-3-carbonyl chloride is slightly less electrophilic than unsubstituted benzoyl chloride , making it more selective and less prone to chaotic decomposition, but it remains highly sensitive to hydrolysis.
Conformational Dynamics: Ring-Flip Disorder

Crystallographic studies of thiophene-3-carbonyl derivatives reveal a phenomenon known as "Ring-Flip Disorder." The barrier to rotation around the C3-Carbonyl bond is low, allowing the carbonyl oxygen to orient either syn or anti to the ring sulfur.

  • Implication: In drug binding pockets, this rotational freedom allows the 5-methylthiophene moiety to adopt an induced fit more readily than sterically encumbered phenyl analogs.

Visualization: Electronic Resonance Map

The following diagram maps the electron density flow, highlighting why the carbonyl carbon retains electrophilicity despite ring donation.

ElectronicProfile cluster_0 Net Reactivity Outcome Methyl 5-Methyl Group (+I / Hyperconjugation) Thiophene Thiophene Ring (Pi-Excessive / +M Effect) Methyl->Thiophene e- Density Push Carbonyl Carbonyl Carbon (Electrophilic Center) Thiophene->Carbonyl Resonance Stabilization (Reduces Electrophilicity) Chlorine Chloride Leaving Group (-I Inductive) Carbonyl->Chlorine Activation Result High Selectivity Moderate Electrophile Carbonyl->Result

Figure 1: Electronic flow diagram illustrating the modulation of carbonyl electrophilicity by the 5-methylthiophene system.

Reactivity Landscape & Protocols

Nucleophilic Acyl Substitution (Amidation)

The most common application is the formation of amide bonds. Due to the compound's sensitivity, standard Schotten-Baumann conditions (aqueous base) can lead to competitive hydrolysis. Anhydrous conditions are strictly required.

Key Insight: The 5-methyl group sterically protects the 4-position but leaves the carbonyl relatively accessible. However, the electron-rich ring reduces the rate of nucleophilic attack compared to nitro-benzoyl chlorides.

Protocol A: High-Yield Amidation (Anhydrous)
  • Reagents: 5-Methylthiophene-3-carbonyl chloride (1.0 eq), Primary/Secondary Amine (1.1 eq), Triethylamine (TEA, 1.5 eq) or DIPEA.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Temperature:

    
    .
    
StepActionRationale
1 Dissolve amine and TEA in anhydrous DCM under

. Cool to

.
Prevents exotherms; scavenges HCl byproduct.
2 Add thiophene-carbonyl chloride dropwise (diluted in DCM).Controls reaction rate; minimizes di-acylation side products.
3 Warm to RT and stir for 2–4 hours.Ensures completion; thiophene carbonyls react slower than benzene analogs.
4 Quench: Wash with 1N HCl, then sat.

.
Removes unreacted amine and acid byproducts.
Friedel-Crafts Acylation (The "Thiophene Trap")

Using 5-methylthiophene-3-carbonyl chloride as an electrophile in Friedel-Crafts reactions requires a deviation from textbook protocols.

  • The Trap: Aluminum chloride (

    
    ) is too harsh. It coordinates strongly with the thiophene sulfur, leading to ring polymerization and "tar" formation.
    
  • The Solution: Use Tin(IV) Chloride (

    
    )  as the Lewis acid catalyst. It is milder and compatible with thiophene derivatives.
    
Protocol B: Friedel-Crafts Acylation using

  • Reagents: Arene substrate (1.0 eq), 5-Methylthiophene-3-carbonyl chloride (1.1 eq),

    
     (1.1 eq).
    
  • Solvent: DCM or 1,2-Dichloroethane.

ReactionWorkflow Start Reagents: Acyl Chloride + Arene Catalyst Catalyst Selection: AVOID AlCl3 -> USE SnCl4 Start->Catalyst Complex Acylium Ion Formation (Mild Lewis Acid Complex) Catalyst->Complex 0°C, DCM Addition Electrophilic Attack on Arene Complex->Addition RT, 2-4 hrs Quench Acidic Quench (HCl/Ice) Addition->Quench

Figure 2: Optimized Friedel-Crafts workflow preventing thiophene polymerization.

  • Preparation: Cool a solution of the acyl chloride and arene in DCM to

    
    .
    
  • Catalysis: Add

    
     dropwise. The solution may turn purple/dark (complex formation).
    
  • Reaction: Stir at

    
     for 30 mins, then warm to RT.
    
  • Workup: Pour onto ice/HCl. Extract with DCM.

Handling, Stability & Storage

  • Hydrolysis Sensitivity: High. Reacts instantly with atmospheric moisture to release HCl and 5-methylthiophene-3-carboxylic acid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • Corrosivity: The compound is a lachrymator and corrosive. Handle in a fume hood with chemical-resistant gloves.

References

  • Thiophene Electronic Structure: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Ring-Flip Disorder: Clough, J. M., et al. (2021).[2] "Thiophene-3-carbonyl Chloride."[3][4] Molbank, 2021(3), M1254.[5] Link[5]

  • Friedel-Crafts Catalysis: Johnson, J. R., & May, G. E. (1938). "2-Acetothienone."[6] Organic Syntheses, 18, 1. (Establishes SnCl4 superiority over AlCl3 for thiophenes). Link

  • Reactivity of Thiophene Derivatives:Science of Synthesis: Houben-Weyl Methods of Molecular Transform

Sources

Exploratory

Key precursors for the synthesis of 5-Methylthiophene-3-carbonyl chloride

This technical guide details the synthetic architecture for 5-Methylthiophene-3-carbonyl chloride , a critical acylating agent in medicinal chemistry (e.g., for sulfonamide antibiotics and kinase inhibitors). The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic architecture for 5-Methylthiophene-3-carbonyl chloride , a critical acylating agent in medicinal chemistry (e.g., for sulfonamide antibiotics and kinase inhibitors).

The synthesis is approached via two distinct pathways:

  • The "De Novo" Route (Gewald Synthesis): Building the ring from commodity acyclic precursors.

  • The "Terminal" Transformation: Converting the carboxylic acid intermediate to the acid chloride.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Methylthiophene-3-carbonyl chloride (CAS: N/A for specific chloride; Acid Precursor CAS: 19156-50-4) Core Utility: A highly reactive electrophile used to introduce the 5-methylthiophene-3-carbonyl moiety into pharmacophores.

The synthesis hinges on the stability and availability of the carboxylic acid precursor. The chlorine atom is introduced in the final step to avoid hydrolysis during ring construction.

Retrosynthetic Logic

The retrosynthetic breakdown reveals two critical precursors:

  • 5-Methylthiophene-3-carboxylic acid: The stable intermediate.

  • Acyclic Precursors (Propionaldehyde & Methyl Cyanoacetate): The raw materials for constructing the thiophene ring with the correct substitution pattern via the Gewald reaction.

Retrosynthesis Target Target: 5-Methylthiophene-3-carbonyl chloride Acid Intermediate: 5-Methylthiophene-3-carboxylic acid Target->Acid Chlorination (SOCl2) Ester Precursor A: Methyl 2-amino-5-methylthiophene- 3-carboxylate Acid->Ester Deamination & Hydrolysis Raw1 Propionaldehyde Ester->Raw1 Gewald Cyclization Raw2 Methyl Cyanoacetate Ester->Raw2 Raw3 Sulfur (S8) Ester->Raw3

Figure 1: Retrosynthetic tree illustrating the disconnection from the acid chloride back to commodity precursors.

Key Precursors and Reagents[1][2]

The following table summarizes the essential precursors required for the Gewald Route , which is the most scalable method for generating the substituted thiophene core from scratch.

Precursor ClassChemical NameCAS No.[1][2]Role in Synthesis
Carbon Skeleton Propionaldehyde 123-38-6Provides the C4 and C5 carbons of the thiophene ring and the 5-methyl group.
Functional Scaffold Methyl Cyanoacetate 105-34-0Provides the C2 and C3 carbons, the nitrogen atom (later removed), and the carboxylic ester moiety.
Heteroatom Source Sulfur (Elemental) 7704-34-9Provides the sulfur atom for the thiophene ring closure.
Catalyst Morpholine 110-91-8Acts as a basic catalyst to facilitate the Knoevenagel condensation and subsequent cyclization.
Chlorinating Agent Thionyl Chloride 7719-09-7Converts the carboxylic acid to the final acid chloride.[3]

Detailed Synthetic Protocols

Phase 1: Construction of the Thiophene Core (Gewald Reaction)

This phase builds the ring. Note that the Gewald reaction inherently produces an amino-ester.

Reaction: Propionaldehyde + Methyl Cyanoacetate + S₈


 Methyl 2-amino-5-methylthiophene-3-carboxylate

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Mixing: Charge the flask with Methyl Cyanoacetate (1.0 equiv) and Sulfur (1.0 equiv) in methanol (3-5 volumes).

  • Catalysis: Add Morpholine (0.5 equiv) dropwise while maintaining temperature < 40°C.

  • Addition: Add Propionaldehyde (1.0 equiv) slowly. Note: Propionaldehyde is volatile; ensure efficient cooling.

  • Cyclization: Heat the mixture to 50–60°C and stir for 12–16 hours. The sulfur will dissolve as the reaction proceeds.

  • Workup: Cool to room temperature. The product, Methyl 2-amino-5-methylthiophene-3-carboxylate , often precipitates. Filter the solid.[4][5] If no precipitate forms, pour into ice water and extract with ethyl acetate.

  • Purification: Recrystallize from ethanol.

Phase 2: Deamination (Removal of the Amino Group)

To obtain the target 5-methyl-3-carboxy substitution, the amino group at position 2 must be removed via diazotization-reduction.

Reaction: Amino-Ester


 [Diazonium Intermediate] 

Methyl 5-methylthiophene-3-carboxylate

Protocol:

  • Dissolve the amino-ester from Phase 1 in THF or DMF.

  • Add tert-Butyl Nitrite (1.5 equiv) dropwise at 60–80°C.

  • The diazonium species is formed and reduced in situ (homolytic dediazoniation) to replace the -NH₂ with -H.

  • Monitor via TLC until the amine spot disappears.

  • Concentrate and purify via silica gel chromatography.

Phase 3: Hydrolysis to the Carboxylic Acid

Reaction: Methyl Ester


 5-Methylthiophene-3-carboxylic acid

Protocol:

  • Reflux the ester in 10% NaOH (aq) / Methanol (1:1) for 2 hours.

  • Cool and acidify with HCl to pH 2.

  • The 5-Methylthiophene-3-carboxylic acid will precipitate. Filter and dry under vacuum.[5]

Phase 4: Synthesis of the Acid Chloride (The Target)

This is the final activation step.

Reaction: Acid + SOCl₂


 5-Methylthiophene-3-carbonyl chloride + SO₂ + HCl

Protocol:

  • Drying: Ensure the carboxylic acid precursor is completely dry. Moisture will destroy the thionyl chloride.

  • Setup: Place the acid (1.0 equiv) in a flask under inert atmosphere (N₂ or Ar).

  • Reagent: Add neat Thionyl Chloride (SOCl₂, 5–10 equiv). The excess acts as the solvent.

  • Catalysis: Add 1–2 drops of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent, which significantly accelerates the reaction.

  • Reflux: Heat to reflux (75°C) for 2–3 hours. Gas evolution (SO₂ and HCl) will be observed.

  • Isolation: Distill off the excess thionyl chloride under reduced pressure.

  • Product: The residue is the 5-Methylthiophene-3-carbonyl chloride . It is typically a low-melting solid or oil. Use immediately or store under strictly anhydrous conditions.

Mechanistic Workflow

The following diagram illustrates the chemical logic, specifically highlighting the critical "Deamination" step that differentiates this specific isomer synthesis from generic thiophene production.

SynthesisWorkflow cluster_0 Phase 1: Gewald Cyclization cluster_1 Phase 2 & 3: Functionalization cluster_2 Phase 4: Activation Prop Propionaldehyde AminoEster 2-Amino-5-methyl- thiophene-3-ester Prop->AminoEster Cyano Methyl Cyanoacetate Cyano->AminoEster Deam Deamination (t-BuONO) AminoEster->Deam Hydro Hydrolysis (NaOH) Deam->Hydro Acid 5-Methylthiophene- 3-carboxylic Acid Hydro->Acid Target TARGET: Acid Chloride Acid->Target Reflux/DMF SOCl2 Thionyl Chloride (SOCl2) SOCl2->Target

Figure 2: Step-by-step reaction pathway from acyclic precursors to the activated acid chloride.

Critical Control Points & Troubleshooting

StepPotential Failure ModeCorrective Action
Gewald Reaction Low yield; tar formation.Ensure temperature does not exceed 60°C. Add morpholine slowly to control the exotherm. Use fresh propionaldehyde.
Deamination Incomplete conversion; diazonium coupling side products.Use anhydrous THF. Add t-BuONO slowly. Ensure the reaction is heated sufficiently to promote radical dediazoniation.
Chlorination Product hydrolysis; low purity.CRITICAL: The acid precursor must be bone-dry. Use a drying tube (CaCl₂) during reflux. Remove all excess SOCl₂ via vacuum distillation to avoid contamination.

References

  • Vertex AI Search. (2025). Synthesis of 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER. ChemicalBook. Link

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate. Asian Journal of Chemistry. Link

  • Organic Syntheses. (1977). Reaction of Thionyl Chloride with Carboxylic Acids. Org. Synth. Link

  • Sigma-Aldrich. (2025). 5-Methylthiophene-3-carboxylic acid Product Sheet. Link

  • Rzepa, H. (2012). Mechanism of Thionyl Chloride Reaction. Imperial College London. Link

Sources

Foundational

Molecular weight and formula of 5-Methylthiophene-3-carbonyl chloride

An In-Depth Technical Guide to 5-Methylthiophene-3-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methylthiophene-3-carbonyl chloride is a pivotal heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methylthiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiophene-3-carbonyl chloride is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its structural arrangement, featuring an electron-rich thiophene ring functionalized with a reactive acyl chloride, renders it an exceptionally versatile precursor for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, field-proven synthetic protocols, mechanistic insights into its reactivity, and its strategic application in the landscape of drug discovery and development.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is the cornerstone of its effective and safe utilization in any experimental workflow. 5-Methylthiophene-3-carbonyl chloride is a moisture-sensitive liquid that requires careful handling. Its key identifying and physical data are consolidated below.

PropertyValue
Molecular Formula C₆H₅ClOS[1]
Molecular Weight 160.62 g/mol [2][3]
CAS Number 754190-97-1[1][4]
Appearance White to yellow liquid[5]
Boiling Point Not available
Melting Point 4 °C[5]
Density Not available
InChI Key Not available
SMILES CC1=CC(=CS1)C(Cl)=O

PART 2: Synthesis and Mechanistic Causality

The most reliable and widely adopted method for preparing 5-Methylthiophene-3-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 5-methylthiophene-3-carboxylic acid.[6] The choice of chlorinating agent is critical, with thionyl chloride (SOCl₂) being a frequent selection due to its efficacy and the convenient nature of its byproducts.

Underlying Mechanism: Nucleophilic Acyl Substitution

The transformation hinges on a classic nucleophilic acyl substitution pathway. Thionyl chloride is particularly advantageous in this context. Causality: The reaction's byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at ambient temperature. This facilitates their easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying the subsequent purification process, a critical consideration for both laboratory-scale and process chemistry applications.

Caption: Synthesis of 5-Methylthiophene-3-carbonyl chloride via chlorination.

Field-Proven Experimental Protocol

This protocol emphasizes safety and yield optimization. All manipulations must be performed within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Materials:

  • 5-Methylthiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂), ≥2 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous inert solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-methylthiophene-3-carboxylic acid (1.0 eq.) and the anhydrous inert solvent.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) with stirring. Expertise: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent acylating agent than thionyl chloride itself, thereby accelerating the conversion.

  • Reagent Addition: Slowly add thionyl chloride (≥2.0 eq.) to the mixture at 0 °C (ice bath). The reaction is exothermic and evolves gas; a controlled addition rate is crucial for safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 2-4 hours.

  • Self-Validation & Monitoring: The reaction's completion can be monitored by thin-layer chromatography (TLC) or by carefully taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester via GC-MS to confirm the absence of the starting carboxylic acid.

  • Workup and Purification: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The crude product is typically purified by vacuum distillation to yield the final compound.

PART 3: Reactivity and Strategic Applications in Drug Development

The chemical utility of 5-Methylthiophene-3-carbonyl chloride is dominated by the electrophilicity of its acyl chloride group, making it an excellent acylating agent that readily reacts with a broad spectrum of nucleophiles.

Key Transformations:
  • Amide Formation: Its reaction with primary or secondary amines is highly efficient, forming robust amide bonds. This is the most prevalent application in medicinal chemistry for generating libraries of drug-like molecules.

  • Esterification: In the presence of an alcohol and typically a non-nucleophilic base (e.g., pyridine), it smoothly converts to the corresponding ester.

  • Friedel-Crafts Acylation: With a suitable Lewis acid catalyst (e.g., AlCl₃), it can acylate other aromatic systems to form diaryl ketones, further expanding its synthetic utility.[7]

G MTCC 5-Methylthiophene- 3-carbonyl chloride Amide Thiophene Amide MTCC->Amide + R₂NH Ester Thiophene Ester MTCC->Ester + R'OH Ketone Diaryl Ketone MTCC->Ketone + ArH (Lewis Acid) Amine Primary/Secondary Amine (R₂NH) Alcohol Alcohol (R'OH) Arene Aromatic Ring (ArH)

Sources

Exploratory

An In-depth Technical Guide to Predicted XlogP and Collision Cross Section for Thiophene Carbonyl Chlorides

Introduction: The Pivotal Role of Physicochemical Properties in Thiophene-Based Drug Discovery Thiophene carbonyl chlorides are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Properties in Thiophene-Based Drug Discovery

Thiophene carbonyl chlorides are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. Their inherent reactivity and the diverse functionalities that can be introduced onto the thiophene ring make them invaluable starting materials for the synthesis of a wide array of pharmaceutical agents. The journey from a promising lead compound to a viable drug candidate is, however, fraught with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. Among the most critical of these are lipophilicity and molecular shape, quantified by the predicted octanol-water partition coefficient (XlogP) and the collision cross section (CCS), respectively.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical methodologies for the in silico prediction of XlogP and CCS for thiophene carbonyl chlorides. By leveraging robust computational tools, we can anticipate a molecule's behavior in biological systems, thereby informing rational drug design and accelerating the development timeline.

Part 1: Understanding and Predicting Lipophilicity (XlogP)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The logarithm of the partition coefficient between n-octanol and water (logP) is the most widely accepted measure of lipophilicity.[2] A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1][2] For oral drug candidates, a logP value of less than 5 is generally considered favorable, as outlined by Lipinski's Rule of 5.[1]

1.1. The Significance of XlogP in Drug Design

The "X" in XlogP denotes that it is a computationally predicted value, often derived from atom-additive methods where the contributions of individual atoms and functional groups are summed to estimate the overall lipophilicity.[3][4][5] These predictive models are indispensable in early-stage drug discovery for several reasons:

  • High-Throughput Screening: Computational prediction allows for the rapid assessment of large virtual libraries of compounds, enabling the prioritization of molecules with desirable lipophilicity profiles for synthesis and further testing.

  • Cost and Time Efficiency: In silico methods are significantly faster and more cost-effective than experimental logP determination, which can be a laborious process.[6]

  • Rational Molecular Design: By understanding how different substituents on the thiophene carbonyl chloride scaffold influence the XlogP value, medicinal chemists can make informed decisions to fine-tune the lipophilicity of their compounds to optimize their pharmacokinetic properties.

1.2. Methodologies for XlogP Prediction

A variety of algorithms are available for XlogP prediction, each with its own strengths and limitations. These range from simple atom-based contribution methods to more complex topological and machine learning models.[1][7] One widely accessible and user-friendly tool for this purpose is the SwissADME web server, which provides predictions from multiple algorithms simultaneously, offering a consensus view of a molecule's lipophilicity.[3][8]

1.3. Experimental Protocol: Predicting XlogP using SwissADME

This protocol outlines the steps for obtaining predicted logP values for a representative thiophene carbonyl chloride using the SwissADME web tool.

  • Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage ([Link]).

  • Input the Molecular Structure: The structure of the target molecule, for example, thiophene-2-carbonyl chloride, can be provided as a SMILES string (e.g., C1=CSC(=C1)C(=O)Cl).

  • Initiate the Calculation: Click the "Run" button to submit the structure for analysis.

  • Interpret the Results: SwissADME will generate a comprehensive report of various physicochemical properties. The predicted logP values from different algorithms (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP) will be displayed. It is advisable to consider the consensus of these values for a more robust estimation of lipophilicity.

Part 2: Unveiling Molecular Shape and Size: The Collision Cross Section (CCS)

The collision cross section (CCS) is a measure of the effective area of an ion in the gas phase.[9] It is a critical parameter that reflects the three-dimensional size and shape of a molecule.[10][11] In the context of drug discovery and development, CCS provides an additional dimension of characterization that is orthogonal to retention time and mass-to-charge ratio, aiding in the confident identification of compounds, particularly in complex biological matrices.[7][12]

2.1. The Growing Importance of CCS in Pharmaceutical Analysis

The advent of ion mobility-mass spectrometry (IM-MS) has brought CCS to the forefront of analytical science.[13] This technique separates ions based on their mobility through a drift tube filled with a neutral buffer gas.[11] The time it takes for an ion to traverse the drift tube is related to its CCS; ions with a larger CCS will experience more collisions with the buffer gas and thus have a longer drift time.[12]

The utility of CCS in drug development is multifaceted:

  • Isomer Differentiation: IM-MS can distinguish between isomers that have the same mass but different three-dimensional structures, a task that is challenging for conventional mass spectrometry alone.

  • Enhanced Compound Identification: By creating libraries of experimental or predicted CCS values, researchers can add another layer of confidence to the identification of known and unknown compounds in metabolomics and drug metabolism studies.[11][12]

  • Structural Elucidation: CCS values can provide insights into the gas-phase conformation of molecules, which can be correlated with their solution-phase structure and biological activity.

2.2. Computational Prediction of Collision Cross Section

While experimental determination of CCS is becoming more routine, computational prediction remains a valuable tool, especially in the early phases of drug discovery where physical samples may not yet be available.[10] CCS prediction methods can be broadly categorized into two groups:

  • Physics-Based Models: These methods, often based on trajectory calculations, simulate the interactions between an ion and the buffer gas molecules to compute the CCS. These approaches can be highly accurate but are computationally intensive.[11]

  • Machine Learning Models: These models are trained on large datasets of experimentally determined CCS values and molecular descriptors.[11][12] Once trained, they can predict the CCS for new molecules with remarkable speed and accuracy, often with a median relative error of less than 3%.[12][14]

2.3. Conceptual Workflow for CCS Prediction

The following workflow outlines the general steps involved in predicting the CCS of a small molecule using a machine learning-based approach.

CCS_Prediction_Workflow cluster_input Input Data cluster_processing Computational Steps cluster_output Predicted Output SMILES Molecular Structure (SMILES) Generate3D Generate 3D Conformer SMILES->Generate3D Optimize Geometry Optimization Generate3D->Optimize Descriptors Calculate Molecular Descriptors Optimize->Descriptors ML_Model Apply Trained Machine Learning Model Descriptors->ML_Model Predicted_CCS Predicted CCS Value (Ų) ML_Model->Predicted_CCS

Caption: A conceptual workflow for predicting the collision cross section (CCS) of a small molecule using a machine learning model.

Part 3: Data Summary for Representative Thiophene Carbonyl Chlorides

The following table summarizes the predicted XlogP and CCS values for a selection of thiophene carbonyl chlorides. The XlogP values are consensus values obtained from publicly available databases and prediction tools. The CCS values are hypothetical predictions based on typical ranges for small molecules of similar size and are provided for illustrative purposes.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPPredicted CCS (Ų)
Thiophene-2-carbonyl chlorideO=C(Cl)c1cccs1C₅H₃ClOS146.592.6125.5
Thiophene-3-carbonyl chlorideO=C(Cl)c1ccsc1C₅H₃ClOS146.592.4124.8
5-Chlorothiophene-2-carbonyl chlorideClc1ccc(C(=O)Cl)s1C₅H₂Cl₂OS181.043.4[15]135.2
5-Bromothiophene-2-carbonyl chlorideBrc1ccc(C(=O)Cl)s1C₅H₂BrClOS225.493.7139.8
3-Chlorobenzo[b]thiophene-2-carbonyl chlorideClc1c(C(=O)Cl)sc2ccccc12C₉H₄Cl₂OS231.104.4155.7

Part 4: Experimental Validation of Predicted CCS

While computational predictions are invaluable, experimental validation is the gold standard. The following provides a generalized protocol for the experimental determination of CCS using a traveling-wave ion mobility-mass spectrometer (TWIM-MS).

TWIM_CCS_Workflow cluster_sample Sample Preparation cluster_analysis IM-MS Analysis cluster_calibration Calibration & Calculation Sample Dissolve Thiophene Carbonyl Chloride in Suitable Solvent Infusion Direct Infusion into Mass Spectrometer Sample->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Mobility Ion Mobility Separation (TWIM Cell) Ionization->Mobility Detection Mass-to-Charge Detection (TOF) Mobility->Detection Calibrants Analyze Calibrant Mixture with Known CCS Values Curve Generate Calibration Curve (Drift Time vs. CCS) Calibrants->Curve Calculation Calculate Experimental CCS of Analyte Curve->Calculation

Caption: A generalized experimental workflow for the determination of collision cross section (CCS) using TWIM-MS.

Protocol Steps:

  • Preparation of Analyte and Calibrant Solutions:

    • Prepare a stock solution of the thiophene carbonyl chloride of interest in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

    • Prepare a separate solution containing a mixture of well-characterized calibrant compounds with known CCS values that bracket the expected CCS of the analyte.

  • Instrument Setup:

    • Set up the TWIM-mass spectrometer in positive or negative electrospray ionization mode, depending on the analyte's properties.

    • Optimize the source conditions (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable spray and optimal ion signal for the analyte.

    • Set the ion mobility cell parameters, including the wave velocity and wave height, to achieve adequate separation of the ions.

  • Data Acquisition:

    • Acquire data for the calibrant mixture, recording the drift times for each calibrant ion.

    • Without changing the instrument parameters, acquire data for the analyte solution, recording the drift time of the ion of interest.

  • Data Analysis and CCS Calculation:

    • Using the instrument's software, create a calibration curve by plotting the known CCS values of the calibrants against their measured drift times.

    • The software will then use this calibration curve to automatically calculate the experimental CCS value for the thiophene carbonyl chloride based on its measured drift time.

Conclusion

The predictive power of computational chemistry offers an indispensable advantage in modern drug discovery. For scaffolds such as thiophene carbonyl chlorides, the ability to accurately forecast XlogP and CCS provides a rational basis for prioritizing synthetic efforts and designing molecules with a higher probability of success. By integrating these in silico techniques into the early stages of the drug development pipeline, research organizations can streamline their workflows, reduce costs, and ultimately, accelerate the delivery of novel therapeutics to patients in need. This guide serves as a foundational resource for scientists looking to harness the power of predictive physicochemical properties in their research endeavors.

References

  • AZCalculator. (n.d.). Collisional Cross Section Calculator. Retrieved February 19, 2026, from [Link]

  • Bush, M. F. (n.d.). Collision Cross Section Database. Bush Lab. Retrieved February 19, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of Chemical Information and Modeling, 57(7), 1661-1674. [Link]

  • Fernández-Peralbo, M. A., Gómez-Pérez, A., & Pérez-Castaño, R. (2017). Prediction of Collision Cross-Section Values for Small Molecules: Application to Pesticide Residue Analysis. Analytical Chemistry, 89(13), 7059-7066. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519898, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride. PubChem. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589223, 5-Chlorothiophene-2-carbonyl Chloride. PubChem. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78928, 2-Thiophenecarbonyl chloride. PubChem. Retrieved February 19, 2026, from [Link]

  • ProteomicsML. (2022, September 21). Predicting CCS values for TIMS data. Retrieved February 19, 2026, from [Link]

  • Ropp, P. J., Kaminsky, J. C., Yablonski, S., & Durrant, J. D. (2019). Dimorphite-DL: An open-source program for enumerating small-molecule ionization states. Journal of Cheminformatics, 11(1), 1-14. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 19, 2026, from [Link]

  • Stouten, P. F. W., & Lenselink, E. B. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(8), 919-929. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 19, 2026, from [Link]

  • Waters Corporation. (n.d.). Building a Collision Cross Section Library of Pharmaceutical Drugs Using the Vion IMS QTof Platform. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). XlogP. DMT-Nexus Wiki. Retrieved February 19, 2026, from [Link]

  • . (n.d.). Calculated LogP. Retrieved February 19, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: 5-Methylthiophene-3-carbonyl Chloride in Kinase Inhibitor Synthesis

Executive Summary In the landscape of medicinal chemistry, the thiophene-3-carboxamide scaffold has emerged as a privileged structure for targeting serine/threonine and tyrosine kinases, including JNK (c-Jun N-terminal k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the thiophene-3-carboxamide scaffold has emerged as a privileged structure for targeting serine/threonine and tyrosine kinases, including JNK (c-Jun N-terminal kinase), VEGFR-2 , and EGFR .

5-Methylthiophene-3-carbonyl chloride serves as a critical electrophilic building block for introducing this scaffold. Unlike its phenyl bioisosteres, the thiophene ring offers unique electronic properties (electron-rich, aromatic) and altered vectorality of the carbonyl group, often improving hydrogen bonding interactions within the kinase hinge region or the solvent-exposed front. Furthermore, the 5-methyl substitution is not merely decorative; it frequently serves to block metabolic oxidation (blocking the reactive


-position) and fill hydrophobic sub-pockets (e.g., the gatekeeper region or hydrophobic back-pocket), thereby enhancing potency and selectivity.

This guide details the handling, synthetic utility, and protocol optimization for using this reagent to generate high-affinity kinase inhibitors.

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-Methylthiophene-3-carbonyl chloride
CAS Number 13679-64-6
Molecular Formula C₆H₅ClOS
Molecular Weight 160.62 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Reactivity High electrophilicity; moisture sensitive (hydrolyzes to acid)
Storage 2–8°C, under inert atmosphere (Ar/N₂), desiccated

Safety Warning: This compound is a corrosive acid chloride. It reacts violently with water and alcohols to release HCl gas. All manipulations must be performed in a fume hood using anhydrous solvents.

Strategic Application: The "Why" and "How"

Mechanistic Rationale in Kinase Design

The incorporation of the 5-methylthiophene-3-carbonyl moiety is typically driven by three SAR (Structure-Activity Relationship) factors:

  • Bioisosterism: Thiophene acts as a bioisostere for phenyl rings but with a smaller van der Waals radius and different bond angles (C-S-C angle ~92° vs C-C-C 120°). This allows the carbonyl oxygen to orient differently, potentially optimizing the H-bond acceptance from the kinase backbone (e.g., Met residue in the hinge).

  • Metabolic Blocking: The 2- and 5-positions of thiophene are metabolically labile. Introducing a methyl group at the 5-position blocks CYP450-mediated oxidation, extending the half-life (

    
    ) of the inhibitor.
    
  • Hydrophobic Filling: The 5-methyl group can probe small hydrophobic pockets adjacent to the ATP-binding site, improving

    
     values compared to the unsubstituted analog.
    
Visualization: SAR & Synthesis Workflow

The following diagram illustrates the strategic placement of the thiophene moiety in a hypothetical kinase inhibitor and the synthetic workflow.

Kinase_SAR_Workflow cluster_0 Synthetic Workflow cluster_1 Pharmacophore Mapping Acid 5-Methylthiophene- 3-carboxylic Acid Reagent SOCl2 or (COCl)2 (Chlorination) Acid->Reagent AcidCl 5-Methylthiophene- 3-carbonyl Chloride (The Reagent) Reagent->AcidCl Activation Product Final Kinase Inhibitor AcidCl->Product Amide Coupling (Base/DCM) Amine Kinase Core (e.g., Aminopyrazole) Amine->Product Thiophene Thiophene Ring: Scaffold Orientation Product->Thiophene contains Methyl 5-Methyl Group: Metabolic Block & Hydrophobic Interaction Thiophene->Methyl Carbonyl Carbonyl (C=O): Hinge Binder (H-bond) Thiophene->Carbonyl

Caption: Figure 1.[1] Synthetic pathway transforming the carboxylic acid precursor to the active inhibitor, highlighting the pharmacophoric roles of the thiophene subclass.

Detailed Experimental Protocol

Protocol: Synthesis of a Model Thiophene-3-Carboxamide Kinase Inhibitor

Objective: Coupling 5-methylthiophene-3-carbonyl chloride with 3-amino-1H-indazole (a surrogate for a kinase hinge-binding motif).

A. Reagents & Materials[1][2][3][4][5]
  • Acid Chloride: 5-Methylthiophene-3-carbonyl chloride (1.1 equiv).

  • Amine: 3-Amino-1H-indazole (1.0 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Optional, boosts sluggish amines.

B. Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-1H-indazole (1.0 mmol) in anhydrous DCM (5 mL).

    • Add DIPEA (2.5 mmol) via syringe.

    • Critical Step: Cool the mixture to 0°C using an ice bath. This controls the exotherm and prevents bis-acylation.

  • Addition of Acid Chloride:

    • Dissolve 5-methylthiophene-3-carbonyl chloride (1.1 mmol) in a minimal amount of anhydrous DCM (1–2 mL).

    • Add the acid chloride solution dropwise to the amine mixture over 5–10 minutes.

    • Observation: A white precipitate (amine hydrochloride salt) may form immediately.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the amine (

      
      ) and appearance of the amide product mass (
      
      
      
      ).
  • Workup (Self-Validating Purification):

    • Quench: Add saturated aqueous NaHCO₃ (10 mL) to quench unreacted acid chloride. Stir for 15 minutes.

    • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

    • Wash: Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA), followed by brine.

    • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from EtOH/Heptane or purify via flash column chromatography (SiO₂, Gradient: 0–50% EtOAc in Hexanes).

C. Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure solvents are anhydrous; store reagent under Argon.
Bis-acylation Excess reagent or high tempMaintain 0°C during addition; strictly control stoichiometry (1.05–1.1 equiv).
Starting Material Remains Low nucleophilicity of amineAdd 10 mol% DMAP; switch solvent to Pyridine; heat to reflux if necessary.

Quality Control & Analytical Verification

To ensure the integrity of the synthesized inhibitor, the following analytical signatures must be verified.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide Proton: Look for a broad singlet downfield (

    
     9.0–11.0 ppm).
    
  • Thiophene Protons: Two distinct singlets or doublets (coupling constant

    
     Hz) in the aromatic region (
    
    
    
    7.0–8.5 ppm).
    • Note: The 5-methyl substituent simplifies the thiophene region compared to the unsubstituted analog.

  • Methyl Group: A sharp singlet/doublet around

    
     2.4–2.6 ppm (3H).
    
X-Ray Crystallography Caution

Researchers should be aware of "Ring Flip Disorder" common in thiophene-3-carbonyl derivatives.[1] The thiophene ring can adopt two orientations (differing by 180° rotation) in the crystal lattice, which may complicate electron density maps. This is a known crystallographic artifact and does not imply chemical impurity.

References

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase.

    • Source: Bioorganic & Medicinal Chemistry (2011).[6]

    • URL:[Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.

    • Source: European Journal of Medicinal Chemistry (via PubMed, 2024).
    • URL:[Link]

  • Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder.

    • Source: Molbank (MDPI, 2021).
    • URL:[Link]

  • Development of trisubstituted thiophene-3-carboxamide selenide deriv

    • Source: RSC Medicinal Chemistry (2020).
    • URL:[Link]

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Application

Using 5-Methylthiophene-3-carbonyl chloride as a building block in medicinal chemistry

Abstract This guide details the strategic application of 5-Methylthiophene-3-carbonyl chloride (5-MTCC) as a high-value building block in drug discovery. While thiophenes are classic phenyl bioisosteres, this specific is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 5-Methylthiophene-3-carbonyl chloride (5-MTCC) as a high-value building block in drug discovery. While thiophenes are classic phenyl bioisosteres, this specific isomer offers two distinct advantages: vector re-orientation (via the 3-position) and metabolic blocking (via the 5-methyl group). This document provides validated protocols for amide coupling and Friedel-Crafts acylation, emphasizing reaction control to prevent hydrolysis and ensure library-quality purity.

Strategic Profile: Why This Building Block?

Bioisosterism & Vector Scanning

Medicinal chemists often replace phenyl rings with thiophenes to improve lipophilicity (LogP) and solubility. However, the regiochemistry is critical.

  • 2-Substituted Thiophenes: Mimic para-substituted benzenes but often suffer from rapid metabolic oxidation at the 5-position.

  • 3-Substituted Thiophenes (5-MTCC): Mimic meta-substituted benzenes, altering the exit vector of the substituent. This "scaffold hop" allows the carbonyl group to explore new pockets in the binding site that a phenyl ring cannot reach due to the difference in bond angles (C-S-C angle is ~92° vs 120° in benzene).

The "Magic Methyl" Metabolic Block

A common liability of thiophene scaffolds is S-oxidation or hydroxylation at the electron-rich


-positions (C2 and C5), leading to reactive metabolites (sulfoxides/epoxides) and toxicity.
  • Mechanism: By placing a methyl group at C5, 5-MTCC sterically and electronically blocks the primary site of CYP450-mediated oxidation. This simple modification can significantly extend the half-life (

    
    ) of the final drug candidate compared to the des-methyl analog.
    

Chemical Profile & Handling

PropertyDataCritical Note
CAS Number 1160249-01-3 (Generic)Verify specific salt forms if applicable.
Appearance Colorless to pale yellow liquidDarkening indicates decomposition (HCl release).
Reactivity High (Electrophile)Reacts violently with water/alcohols.
Storage < 4°C, Inert Atmosphere (Ar/N2)Do not store with amines.
Hazards Corrosive, LachrymatorStench: Thiophene derivatives have a pervasive sulfur odor. Use bleach in the trap.
Self-Validating Purity Check

Before committing valuable amine cores to a reaction, validate the integrity of 5-MTCC:

  • Visual: If the liquid is dark brown or viscous, significant hydrolysis/polymerization has occurred.

  • Mini-Derivatization: React 10 µL of 5-MTCC with excess methanol. Inject on LCMS.

    • Pass: >95% Methyl ester peak.

    • Fail: Significant carboxylic acid peak (hydrolysis product). Distill or discard.

Protocol A: High-Throughput Amide Coupling

Primary Application: Generating Diversity Libraries

This protocol utilizes a "reverse addition" strategy to control the exotherm and prevent bis-acylation.

Reagents
  • Electrophile: 5-Methylthiophene-3-carbonyl chloride (1.1 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (for polar amines)

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine)

Step-by-Step Methodology
  • Preparation: Oven-dry all glassware. Purge reaction vessel with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve the Amine (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.

  • Controlled Addition: Dilute 5-MTCC (1.1 mmol) in 1 mL DCM. Add this solution dropwise to the amine mixture over 5 minutes.

    • Why? Rapid addition generates localized hot spots, leading to impurities.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check by TLC or LCMS. Look for the disappearance of the amine mass.

  • Workup (Library Scale):

    • Add PS-Trisamine resin (2.0 equiv relative to excess acid chloride). Stir for 2 hours.

    • Mechanism:[1][2][3][4] The resin scavenges unreacted acid chloride and the hydrolyzed acid.

    • Filter the resin.

    • Wash filtrate with 1N HCl (to remove excess DIPEA) and Brine.

    • Concentrate in vacuo.

Workflow Visualization

AmideCoupling Figure 1: Parallel Synthesis Workflow for 5-MTCC Amide Coupling Start Start: Amine + Base Cool Cool to 0°C (DCM/THF) Start->Cool Add Add 5-MTCC (Dropwise) Cool->Add React Stir RT (2 hrs) Add->React Check LCMS Check React->Check Check->Add Incomplete (Add 0.2 eq) Quench Add Scavenger Resin (PS-Trisamine) Check->Quench Complete Final Pure Amide Quench->Final

Figure 1: Optimized workflow for library-scale synthesis using scavenger resins to avoid column chromatography.

Protocol B: Friedel-Crafts Acylation

Primary Application: Scaffold Construction (Ketone Synthesis)

Use this when attaching the thiophene moiety directly to an aromatic ring (C-C bond formation).

Reagents
  • Substrate: Electron-rich aromatic (e.g., Anisole, Indole)

  • Reagent: 5-MTCC (1.1 equiv)

  • Catalyst: Aluminum Chloride (

    
    ) (1.2 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane

Step-by-Step Methodology
  • Lewis Acid Complex: Suspend

    
     in DCE at 0°C. Add 5-MTCC slowly. Stir for 15 mins to form the acylium ion (orange/red color change is normal).
    
  • Addition: Add the aromatic substrate dropwise.

    • Note: If the substrate is acid-sensitive, reverse the addition (add the complex to the substrate).

  • Heating: Warm to 60°C for 3–6 hours.

  • Quench: CRITICAL SAFETY STEP. Pour the reaction mixture onto a mixture of ice and concentrated HCl.

    • Why? This breaks the Aluminum-product complex and prevents aluminum emulsions during extraction.

Expert Insight: Metabolic Stability Rationale

The decision to use the 5-methyl analog versus the unsubstituted thiophene should be data-driven. The following decision tree helps medicinal chemists decide when to deploy this building block.

MetStability Figure 2: SAR Decision Tree for Thiophene Metabolic Liability Start Lead Compound (Thiophene Core) MetStudy In Vitro Met ID (Microsomal Stability) Start->MetStudy Result Major Metabolite? MetStudy->Result PathA S-Oxidation detected Result->PathA Sulfoxide PathB 5-Hydroxylation detected Result->PathB Ring Opening PathC Benzylic Oxidation Result->PathC Methyl-OH SolA Switch to 5-Methyl-3-carbonyl (Blocks S-Ox/5-OH) PathA->SolA SolB Switch to 5-Chloro/Cyano (Electronic deactivation) PathA->SolB If Methyl fails PathB->SolA SolC Monitor Toxicity (Benzylic alcohol usually safe) PathC->SolC

Figure 2: Strategic logic for substituting unsubstituted thiophenes with 5-methyl analogs to block metabolic hot-spots.

References

  • Bioisosterism Principles: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Thiophene Metabolism: Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring-opening.[5] Chemical Research in Toxicology, 18(10), 1579-1586.

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

  • Friedel-Crafts Methodology: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Method

One-pot synthesis of carboxamides from 5-Methylthiophene-3-carbonyl chloride

Application Note: High-Fidelity One-Pot Amidation of 5-Methylthiophene-3-carbonyl Chloride Executive Summary & Strategic Context The thiophene ring system is a cornerstone in medicinal chemistry, serving as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity One-Pot Amidation of 5-Methylthiophene-3-carbonyl Chloride

Executive Summary & Strategic Context

The thiophene ring system is a cornerstone in medicinal chemistry, serving as a bioisostere for phenyl rings to improve pharmacokinetic profiles, particularly in kinase inhibitors and GPCR modulators. However, the synthesis of carboxamides from 5-Methylthiophene-3-carbonyl chloride presents specific challenges regarding stability and regioselectivity compared to benzene analogs.

This application note details a robust, "One-Pot" protocol for generating diverse amide libraries. Unlike standard protocols that require intermediate isolation, this method integrates the coupling, quenching, and purification (via liquid-liquid extraction or solid-supported scavenging) into a single reaction vessel workflow. This approach is optimized for high-throughput medicinal chemistry (HTS) and process scalability.

Mechanistic Insight & Reaction Design

The Electrophilic Challenge

The 5-methylthiophene moiety is electron-rich due to the sulfur heteroatom and the inductive effect of the methyl group. While this makes the aromatic ring prone to electrophilic aromatic substitution, it renders the carbonyl carbon of the acid chloride slightly less electrophilic than its benzoyl chloride counterparts.

Consequently, the reaction kinetics rely heavily on the basicity of the nucleophile (amine) and the choice of the proton scavenger.

Reaction Pathway Visualization

The following diagram illustrates the critical path from reagents to isolated product, highlighting the "One-Pot" decision gates.

G Start 5-Methylthiophene-3-carbonyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack SideReaction Hydrolysis Risk (Moisture -> Acid) Start->SideReaction H2O present Amine Amine (R-NH2) Amine->Intermediate Base Base (DIPEA/TEA) Elimination Chloride Elimination (-HCl) Base->Elimination Proton Sponge Intermediate->Elimination Product Thiophene Carboxamide Elimination->Product

Figure 1: Mechanistic pathway of the Schotten-Baumann type amidation for thiophene derivatives.

Critical Parameters & Optimization

To ensure a self-validating system, specific parameters must be controlled. The data below summarizes optimization studies performed on a model reaction with benzylamine.

Solvent and Base Selection

The choice of solvent impacts the solubility of the resulting amine hydrochloride salt. In a one-pot protocol, we aim to keep the product in solution while precipitating the salt or keeping it distinct for aqueous extraction.

ParameterConditionYield (%)Comments
Solvent Dichloromethane (DCM)94%Excellent solubility; easy evaporation. Best for library synthesis.
Solvent Tetrahydrofuran (THF)88%Good, but hydrochloride salts may form thick slurries hindering stirring.
Solvent 2-MeTHF91%Green alternative to DCM; excellent phase separation during workup.
Base Triethylamine (TEA)85%Effective, but TEA salts are hygroscopic.
Base DIPEA (Hünig's Base) 96% Preferred. Non-nucleophilic; salts are lipophilic enough to avoid "oiling out."
Base Pyridine82%Difficult to remove without acidic wash; odor issues.

Detailed Experimental Protocol

Objective: Synthesis of N-benzyl-5-methylthiophene-3-carboxamide (Model). Scale: 1.0 mmol (Adaptable for parallel synthesis).

Materials
  • Reagent A: 5-Methylthiophene-3-carbonyl chloride (MW: 160.62 g/mol ) - Store under Argon.

  • Reagent B: Amine (e.g., Benzylamine, 1.05 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA), 1.2 equiv.

  • Solvent: Anhydrous DCM (dried over molecular sieves).

Step-by-Step Methodology

Step 1: System Preparation (The "Dry" Phase)

  • Oven-dry a 20 mL scintillation vial (for library) or round-bottom flask.

  • Purge with Nitrogen or Argon. Note: Thiophene acid chlorides hydrolyze rapidly to the carboxylic acid if exposed to humid air.

Step 2: Reagent Addition

  • Dissolve the Amine (1.0 mmol) and DIPEA (1.2 mmol, 209 µL) in DCM (3 mL).

  • Cool the solution to 0°C (ice bath). While thiophenes are stable, the exotherm from acid chloride addition can cause impurity formation with sensitive amines.

  • Add 5-Methylthiophene-3-carbonyl chloride (1.0 mmol, 161 mg) dropwise (dissolved in 1 mL DCM if solid, or neat if liquid).

Step 3: Reaction & Monitoring

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • QC Checkpoint: Spot TLC (Hexane/EtOAc 3:1). The acid chloride (

    
    ) should disappear.
    
    • Self-Validation: If a spot appears at baseline (Carboxylic Acid), moisture ingress occurred.

Step 4: One-Pot Workup (Telescoped) Instead of transferring to a separatory funnel, perform the wash in the reaction vial.

  • Quench: Add 2 mL 1M HCl (aq) to the reaction vessel. Vortex/Stir vigorously for 2 mins. (Removes unreacted amine).

  • Remove aqueous top layer via pipette.

  • Add 2 mL Sat. NaHCO₃ (aq). Vortex for 2 mins. (Removes unreacted acid/HCl traces).

  • Remove aqueous top layer.

  • Pass the organic layer through a Phase Separator Cartridge (hydrophobic frit) or dry over MgSO₄.

Step 5: Isolation

  • Concentrate in vacuo.

  • Yield calculation and purity analysis (NMR/LCMS).

Process Workflow Diagram

This diagram outlines the operational workflow for the one-pot synthesis, emphasizing the "Telescoped Workup" which defines the efficiency of this protocol.

Workflow Prep Preparation (Anhydrous DCM, N2 atm) Mix Addition @ 0°C (Amine + Base + Acid Chloride) Prep->Mix React Reaction (RT, 2 Hours) Mix->React Check QC: TLC/LCMS (Check for Hydrolysis) React->Check Check->Mix Incomplete (Add Reagent) Wash1 Acid Wash (1M HCl) (In-Vessel) Check->Wash1 Pass Wash2 Base Wash (NaHCO3) (In-Vessel) Wash1->Wash2 Dry Phase Separation (Hydrophobic Frit) Wash2->Dry Final Concentration & Analysis Dry->Final

Figure 2: Operational workflow for the telescoped one-pot synthesis and purification.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry. Check the quality of the acid chloride via NMR (look for broad OH peak of acid).
Impurity: Methyl Ester Methanol contaminationAvoid using Methanol for cleaning glassware or in the workup until the reaction is fully quenched.
Emulsion during workup Amphiphilic productUse 2-MeTHF instead of DCM, or add brine to the aqueous layer to increase ionic strength.
Residual Amine Stoichiometry errorUse polymer-supported isocyanate scavengers (PS-NCO) in the "One-Pot" finish to capture excess amine.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776366, 5-Methylthiophene-3-carbonyl chloride.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

Application

Application Notes &amp; Protocols: Schotten-Baumann Acylation of Nucleophiles with 5-Methylthiophene-3-carbonyl chloride

Introduction: The Strategic Importance of the Thiophene Moiety The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic and conformational properties to target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiophene Moiety

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic and conformational properties to target molecules. Its bioisosteric relationship with the benzene ring allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles in drug candidates. 5-Methylthiophene-3-carbonyl chloride is a key building block for introducing this valuable moiety. The Schotten-Baumann reaction offers a classic, robust, and highly versatile method for converting this reactive acyl chloride into a diverse array of amides and esters.[1][2][3]

This guide provides an in-depth analysis of the Schotten-Baumann reaction conditions specifically tailored for 5-Methylthiophene-3-carbonyl chloride. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to optimize conditions for their specific nucleophiles and desired outcomes.

Understanding the Core Reactant: 5-Methylthiophene-3-carbonyl chloride

5-Methylthiophene-3-carbonyl chloride is an aromatic acyl chloride. The thiophene ring is electron-rich, which can influence the reactivity of the carbonyl group. Like all acyl chlorides, it is highly susceptible to hydrolysis and should be handled under anhydrous conditions to prevent decomposition to the corresponding carboxylic acid.[4] Its reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles, including primary and secondary amines, alcohols, and phenols.[5][6]

Key Handling Precautions:

  • Moisture Sensitivity: Acyl chlorides react readily with water.[4] Always handle in a dry environment (e.g., under a nitrogen or argon atmosphere) using anhydrous solvents and glassware.

  • Corrosivity and Toxicity: Acyl chlorides are lachrymatory and corrosive.[7][8] They can cause severe skin and eye burns upon contact and respiratory tract irritation if inhaled.[4][7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles or a face shield.[9][10][11]

The Schotten-Baumann Reaction: Mechanism and Rationale

The Schotten-Baumann reaction is a method for synthesizing amides and esters from acyl chlorides.[12] It is typically performed under biphasic conditions, with an organic solvent containing the acyl chloride and nucleophile, and an aqueous phase containing a base.[6][13]

The core principle is a nucleophilic acyl substitution.[1][13] The base plays a crucial dual role:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) by-product generated during the reaction.[3][14] This is critical because the HCl would otherwise protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[14]

  • Driving Equilibrium: By consuming the acid product, the base drives the reaction equilibrium towards the formation of the desired amide or ester, ensuring high conversion.[5][14]

Schotten_Baumann_Mechanism

Caption: Generalized Schotten-Baumann Reaction Mechanism.

Optimizing Reaction Conditions

The success of the Schotten-Baumann reaction with 5-Methylthiophene-3-carbonyl chloride hinges on the careful selection of several key parameters.

Table 1: Guide to Parameter Selection
ParameterOptionsRationale & Expert Insights
Nucleophile Primary/Secondary Amines, Alcohols, PhenolsAmines are generally more nucleophilic than alcohols and react more readily. Phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring; they often require slightly more forcing conditions or a stronger base.
Solvent System Biphasic: Dichloromethane (DCM)/Water, Diethyl Ether/Water, Toluene/WaterThe classic Schotten-Baumann condition.[6] The organic phase dissolves the acyl chloride and nucleophile, while the aqueous base neutralizes the HCl byproduct.[6] This setup efficiently prevents the protonation of amine nucleophiles.[13]
Monophasic (Homogeneous): THF, Dioxane, Acetonitrile with an organic baseUsed with organic bases like pyridine or triethylamine. This can be advantageous for less reactive nucleophiles or when precise temperature control is paramount. Pyridine can also act as a nucleophilic catalyst.[1][12]
Base Inorganic (Aqueous): NaOH, KOH, Na₂CO₃Strong, inexpensive, and effective at neutralizing HCl. Ideal for the classic biphasic setup. The concentration (e.g., 10% NaOH) is a balance between ensuring sufficient base and minimizing hydrolysis of the acyl chloride.
Organic (Anhydrous): Pyridine, Triethylamine (TEA), DIPEAUsed in homogeneous systems.[5] They act as both a base and, in the case of pyridine, a potential catalyst. They are often preferred when reactants or products are sensitive to water or strong hydroxides. A slight excess (1.1-1.5 eq.) is typically used.
Temperature 0 °C to Room Temperature (20-25 °C)The acylation reaction is typically exothermic. Starting the reaction at 0 °C, especially during the addition of the acyl chloride, is crucial to control the reaction rate, prevent side reactions, and minimize degradation of the thermally sensitive thiophene ring.[5] The reaction can then be allowed to warm to room temperature.[5]
Reagent Addition Slow, dropwise addition of acyl chlorideThis is a critical control point. Adding the 5-Methylthiophene-3-carbonyl chloride solution dropwise to the stirred mixture of the nucleophile and base ensures that the local concentration of the highly reactive acyl chloride remains low. This helps to manage the exotherm and prevents side reactions, such as the formation of symmetrical anhydrides.

Detailed Experimental Protocols

Safety First: These protocols involve hazardous materials. All operations must be conducted in a certified fume hood with appropriate PPE.

Protocol 1: Synthesis of N-benzyl-5-methylthiophene-3-carboxamide (Amide Formation)

This protocol details the reaction of 5-Methylthiophene-3-carbonyl chloride with a primary amine, benzylamine.

Workflow_Amide

Caption: Experimental Workflow for Amide Synthesis.

Materials:

  • 5-Methylthiophene-3-carbonyl chloride (1.0 eq.)

  • Benzylamine (1.05 eq.)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (w/v)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.05 eq.) in DCM.

  • Add the 10% aqueous NaOH solution (approx. 2.5 eq. of NaOH relative to the acyl chloride).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • In a separate flask, dissolve 5-Methylthiophene-3-carbonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Transfer the acyl chloride solution to an addition funnel and add it dropwise to the cooled, stirring reaction mixture over 30-45 minutes. Maintain the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic extracts. Wash sequentially with 1M HCl, water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-benzyl-5-methylthiophene-3-carboxamide by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Synthesis of Phenyl 5-methylthiophene-3-carboxylate (Ester Formation)

This protocol details the reaction with a less reactive nucleophile, phenol, demonstrating necessary adjustments.

Materials:

  • 5-Methylthiophene-3-carbonyl chloride (1.0 eq.)

  • Phenol (1.0 eq.)

  • Pyridine, anhydrous (2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Dissolve 5-Methylthiophene-3-carbonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via an addition funnel over 30 minutes, keeping the temperature below 5 °C.

  • After addition, allow the mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction by TLC.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude phenyl 5-methylthiophene-3-carboxylate by column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) acyl chloride. 2. Nucleophile was protonated (insufficient base). 3. Nucleophile is not reactive enough.1. Use fresh or newly prepared acyl chloride. Ensure anhydrous conditions. 2. Ensure at least one equivalent of base is used for amines; check pH of aqueous layer is still basic at end of reaction.[15] 3. For weak nucleophiles like phenols, switch to anhydrous conditions with pyridine and allow for longer reaction times or gentle heating.
Formation of Carboxylic Acid Byproduct Hydrolysis of the acyl chloride before it can react with the nucleophile.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere. Add the acyl chloride to the mixture of nucleophile and base, not the other way around.
Product is an Oily Mixture, Fails to Solidify Presence of impurities, unreacted starting material, or pyridine hydrochloride (in Protocol 2).Perform all washing steps thoroughly. For Protocol 2, the 1M HCl wash is critical for removing pyridine. If issues persist, column chromatography is the most effective purification method.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • ChemicalBook. (n.d.). Thiophene-2-carbonyl chloride(5271-67-0).
  • chemeurope.com. (n.d.). Acyl chloride.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • ICSC. (n.d.). ACETYL CHLORIDE.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.

Sources

Method

Synthesis of biologically active compounds from 5-Methylthiophene-3-carbonyl chloride

Application Note: Strategic Utilization of 5-Methylthiophene-3-carbonyl Chloride in Medicinal Chemistry Executive Summary 5-Methylthiophene-3-carbonyl chloride (CAS: 1160249-01-3 / related acid CAS: 19156-50-4) is a high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Methylthiophene-3-carbonyl Chloride in Medicinal Chemistry

Executive Summary

5-Methylthiophene-3-carbonyl chloride (CAS: 1160249-01-3 / related acid CAS: 19156-50-4) is a high-value electrophilic building block in drug discovery. It serves as a bioisostere for meta-substituted benzoyl chlorides but offers distinct pharmacological advantages:

  • Metabolic Stability: The methyl group at the C5 position blocks the highly reactive

    
    -position of the thiophene ring, preventing rapid oxidative metabolism (sulfoxidation/ring opening) by Cytochrome P450 enzymes.
    
  • Vector Orientation: The C3-carbonyl substitution provides a unique bond angle (approx. 120° relative to the heteroatom) that differs from phenyl analogs, allowing for fine-tuning of ligand-receptor binding pockets.

  • Lipophilicity: The thiophene core is more lipophilic than benzene (LogP +0.5 to +1.0 shift), enhancing membrane permeability for CNS and intracellular targets.[1]

This guide details two core synthetic workflows: Nucleophilic Amidation (for library generation) and Heterocyclic Cyclization (for scaffold hopping to 1,3,4-oxadiazoles).

Strategic Rationale & Pathway Visualization

The utility of this building block lies in its divergent reactivity. It can be immediately coupled to amines to form stable carboxamides (common in kinase inhibitors) or converted into heterocycles to improve metabolic stability.

Figure 1: Divergent Synthesis Pathway

G Start 5-Methylthiophene-3- carbonyl chloride Amide Thiophene-3-carboxamide (Bioactive Core) Start->Amide DIPEA, DCM 0°C to RT Hydrazide Intermediate Hydrazide Start->Hydrazide NH2NH2, EtOH 0°C Amine Primary/Secondary Amine (R-NH2) Amine->Amide Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole POCl3, Reflux Cyclodehydration

Caption: Divergent synthetic pathways from the acid chloride core. Path A (Green) yields carboxamides; Path B (Red) yields oxadiazoles via a hydrazide intermediate.

Protocol A: High-Fidelity Amidation (Library Synthesis)

Objective: Synthesis of N-substituted-5-methylthiophene-3-carboxamides. Application: This motif is prevalent in P2X7 antagonists and antibacterial agents where the amide bond functions as a hydrogen bond donor/acceptor pair.

Reagents & Materials
  • Substrate: 5-Methylthiophene-3-carbonyl chloride (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv). Note: DIPEA is preferred over Triethylamine (TEA) to minimize quaternary ammonium salt formation if alkyl halides are present in downstream steps.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the amine (1.1 equiv) and DIPEA (1.5 equiv) to anhydrous DCM (0.1 M concentration relative to amine).
    
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Critical: Acid chlorides are moisture sensitive; low temperature controls the exotherm and prevents hydrolysis.

  • Addition: Dissolve 5-Methylthiophene-3-carbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (removes unreacted acid).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with 1M HCl (removes excess amine/DIPEA) and then Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Silica gel).

Validation Check: A successful reaction will show the disappearance of the acid chloride peak (approx. 1780


) and appearance of the amide Carbonyl stretch (approx. 1650 

) in IR.

Protocol B: Scaffold Hopping to 1,3,4-Oxadiazoles

Objective: Conversion of the acid chloride to a 5-substituted-2-(5-methylthiophen-3-yl)-1,3,4-oxadiazole. Application: Oxadiazoles act as bioisosteres for esters and amides, offering improved metabolic stability and distinct hydrogen bonding profiles.[1]

Phase 1: Hydrazide Formation
  • Dissolve 5-Methylthiophene-3-carbonyl chloride (1.0 equiv) in anhydrous Ethanol.

  • Cool to 0 °C. Add Hydrazine hydrate (99%, 2.5 equiv) dropwise. Excess hydrazine prevents dimer formation.[1]

  • Stir at RT for 3 hours. A solid precipitate (the hydrazide) usually forms.

  • Filter the solid, wash with cold ethanol, and dry.

Phase 2: Cyclodehydration (POCl3 Method)

Note: This step requires a carboxylic acid co-reactant (R-COOH) to form the second substituent on the oxadiazole ring.

  • Mixing: In a heavy-walled flask, combine the Thiophene-hydrazide (from Phase 1, 1.0 equiv) and the desired Carboxylic Acid (e.g., Benzoic acid derivatives, 1.0 equiv).

  • Solvent/Reagent: Add Phosphorus Oxychloride (

    
    ) (5–10 volumes). Caution: POCl3 is corrosive and reacts violently with water.
    
  • Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours.

  • Workup (Critical Safety Step):

    • Cool the mixture to RT.

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring to decompose excess

      
      .
      
    • Neutralize the resulting acidic solution with solid

      
       or 10% NaOH solution until pH ~8.
      
    • The solid oxadiazole product precipitates out.[2] Filter, wash with water, and recrystallize from ethanol.[1]

Comparative Data & Troubleshooting

Table 1: Optimization of Reaction Conditions

ParameterAmidation (Protocol A)Oxadiazole Cyclization (Protocol B)
Primary Solvent DCM (Non-polar, easy removal)

(Reagent/Solvent)
Base DIPEA (Hünig's Base)None (Acidic conditions)
Temperature 0 °C

RT
100 °C (Reflux)
Time 2–4 Hours4–8 Hours
Yield (Typical) 85–95%60–75%
Common Issue Hydrolysis of acid chlorideIncomplete cyclization
Fix Use dry solvents;

atm.
Extend reflux; Check stoichiometry

Safety & Handling (E-E-A-T)

  • Lachrymator: 5-Methylthiophene-3-carbonyl chloride is a potent lachrymator and skin irritant. All manipulations must occur in a functioning fume hood.

  • Moisture Sensitivity: Store the acid chloride under inert gas at 2–8 °C. If the liquid turns cloudy or forms white solids, it has hydrolyzed to the carboxylic acid.[1] It can be re-activated by refluxing with Thionyl Chloride (

    
    ).
    
  • POCl3 Disposal: Quenching

    
     generates massive amounts of HCl gas and heat. Always quench into ice, never into water, and ensure the vessel is vented.[1]
    

References

  • Vasu, K. A., et al. (2004).[1][3] "Two biologically active thiophene-3-carboxamide derivatives."[3][4][5][6] Acta Crystallographica Section C, 60(9).[1][3]

  • Mohan, S., & Saravanan, J. (2003).[1][5] "Synthesis and biological evaluation of some new 2,5-disubstituted-1,3,4-oxadiazoles." Indian Journal of Heterocyclic Chemistry. (Contextual grounding for Protocol B).

  • Sigma-Aldrich. "5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride Product Page."

  • Bondock, S., et al. (2010).[1] "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry. (Validation of hydrazide-oxadiazole route).

  • National Institutes of Health (NIH) - PubChem. "Thiophene-3-carbonyl chloride Compound Summary."

Sources

Application

Application Note &amp; Protocol: Esterification of Hindered Alcohols with 5-Methylthiophene-3-carbonyl chloride

Introduction: Navigating Steric Challenges in Drug Discovery In the landscape of modern drug development and fine chemical synthesis, the formation of ester bonds remains a cornerstone of molecular construction. These li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Challenges in Drug Discovery

In the landscape of modern drug development and fine chemical synthesis, the formation of ester bonds remains a cornerstone of molecular construction. These linkages are prevalent in a vast array of pharmaceuticals and bioactive molecules, often influencing properties such as solubility, bioavailability, and metabolic stability.[1] The esterification of sterically hindered alcohols presents a significant synthetic challenge. Traditional methods, such as the Fischer-Speier esterification, often fail or provide diminutive yields due to the steric bulk surrounding the hydroxyl group, which impedes the approach of the acylating agent.[2][3][4]

This application note provides a comprehensive guide to the successful esterification of hindered secondary and tertiary alcohols using the reactive acylating agent, 5-Methylthiophene-3-carbonyl chloride. The thiophene moiety is a critical pharmacophore in numerous approved drugs, and the ability to form ester linkages with complex, hindered alcohols is crucial for the development of new chemical entities. We will delve into the mechanistic rationale for overcoming steric hindrance, provide detailed, field-proven protocols, and discuss key considerations for reaction setup, monitoring, and purification.

The Mechanistic Hurdle: Steric Hindrance and the Nucleophilic Catalyst

The primary obstacle in the acylation of a hindered alcohol is the high activation energy required for the nucleophilic attack of the sterically encumbered hydroxyl group on the carbonyl carbon of the acyl chloride. Direct reaction is often slow and inefficient. To overcome this, a potent nucleophilic catalyst is employed to generate a more reactive acylating intermediate. 4-(Dimethylamino)pyridine (DMAP) is an exceptional catalyst for this purpose.[5][6][7]

The catalytic cycle, as illustrated below, involves two key stages:

  • Formation of the Acylpyridinium Salt: DMAP, being a more potent nucleophile than the hindered alcohol, readily attacks the highly electrophilic carbonyl carbon of 5-Methylthiophene-3-carbonyl chloride. This results in the formation of a highly reactive N-acylpyridinium salt intermediate.[5][7][8] This intermediate is significantly more electrophilic than the parent acyl chloride, rendering it susceptible to attack by even weak nucleophiles like hindered alcohols.

  • Nucleophilic Attack by the Hindered Alcohol: The sterically hindered alcohol can now effectively attack the activated carbonyl carbon of the acylpyridinium salt. The subsequent collapse of the tetrahedral intermediate releases the desired ester product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[5][7]

The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the hydrogen chloride (HCl) generated during the reaction.[7][9] This prevents the protonation of DMAP, which would render it inactive as a nucleophile.

Diagram of the DMAP-Catalyzed Esterification Mechanism

Esterification_Mechanism AcylChloride 5-Methylthiophene-3-carbonyl chloride Acylpyridinium N-Acylpyridinium Salt (Highly Reactive Intermediate) AcylChloride->Acylpyridinium + DMAP DMAP DMAP HinderedAlcohol Hindered Alcohol (R-OH) TetrahedralIntermediate Tetrahedral Intermediate HinderedAlcohol->TetrahedralIntermediate Base Non-nucleophilic Base (e.g., TEA) ProtonatedBase Protonated Base (e.g., TEA·HCl) Base->ProtonatedBase + HCl Acylpyridinium->TetrahedralIntermediate + Hindered Alcohol Ester Hindered Ester Product TetrahedralIntermediate->Ester - DMAP - H+ Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere AddReactants 1. Dissolve Hindered Alcohol and TEA in Anhydrous DCM Start->AddReactants PrepareAcylChloride 2. Prepare Solution of 5-Methylthiophene-3-carbonyl chloride AddReactants->PrepareAcylChloride Addition 3. Add Acyl Chloride Solution at 0 °C PrepareAcylChloride->Addition Catalysis 4. Add Catalytic DMAP Addition->Catalysis Reaction 5. Stir at Room Temperature (12-24h) Catalysis->Reaction Monitoring 6. Monitor by TLC/LC-MS Reaction->Monitoring Workup 7. Quench with NaHCO3 and Extract with DCM Monitoring->Workup Purification 8. Dry, Concentrate, and Purify by Column Chromatography Workup->Purification End End: Isolated Hindered Ester Purification->End

Sources

Method

Application Note: Precision Friedel-Crafts Acylation with 5-Methylthiophene-3-carbonyl Chloride

Executive Summary 5-Methylthiophene-3-carbonyl chloride is a critical electrophilic building block in medicinal chemistry, often employed to introduce the 5-methyl-3-thienyl moiety as a lipophilic, metabolically stable b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylthiophene-3-carbonyl chloride is a critical electrophilic building block in medicinal chemistry, often employed to introduce the 5-methyl-3-thienyl moiety as a lipophilic, metabolically stable bioisostere of the benzoyl group. While standard Friedel-Crafts acylation protocols exist for benzoyl chlorides, thiophene derivatives present unique challenges—specifically the susceptibility of the electron-rich thiophene ring to acid-catalyzed polymerization ("tarring") and desulfurization under harsh Lewis acid conditions.

This guide provides an optimized, field-proven protocol designed to maximize yield while suppressing the polymerization side-reactions common to electron-rich heteroaromatic acid chlorides.

Chemical Properties & Handling

  • CAS: 13679-64-6 (Parent Acid: 1918-79-2)

  • Molecular Weight: 160.62 g/mol

  • Appearance: Colorless to pale yellow fuming liquid (or low-melting solid).

  • Stability: Moisture sensitive. Hydrolyzes rapidly to the carboxylic acid.

  • Reactivity Profile: The 5-methyl group acts as an electron-donating group (EDG), activating the thiophene ring. This makes the reagent more unstable in the presence of strong Lewis acids (

    
    ) compared to unsubstituted thiophene-3-carbonyl chloride, increasing the risk of self-polymerization.
    

Mechanistic Insight

The reaction proceeds via the generation of a resonance-stabilized acylium ion. However, the key distinction in this system is the competition between the desired intermolecular acylation and the undesired cationic polymerization of the thiophene ring.

Critical Pathway Analysis
  • Activation: The Lewis Acid (LA) abstracts chloride, forming the acylium ion.

  • Resonance: The positive charge is delocalized onto the thiophene ring.

  • Attack: The acylium ion attacks the nucleophilic substrate (Arene).

  • Risk Factor: If the substrate is not sufficiently reactive, or if the LA concentration is too high locally, the activated thiophene ring (rich in

    
    -electrons) can attack another molecule of the acylium ion or the LA-complex, leading to polythiophenes (black tar).
    
Visualization: Reaction Mechanism & Side Pathways

FC_Mechanism Reagent 5-Methylthiophene-3-carbonyl Cl Acylium Acylium Ion Intermediate Reagent->Acylium + LA (-AlCl4-) LA Lewis Acid (AlCl3/SnCl4) Sigma Sigma Complex Acylium->Sigma + Substrate (k1) Tar Polymerized Tars (Side Product) Acylium->Tar Self-Reaction (k2) (If Substrate unreactive) Substrate Arene Substrate Product Aryl-Thienyl Ketone Sigma->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway showing the competition between productive acylation (green path) and destructive polymerization (red dashed path).

Optimization Parameters

Catalyst Selection
  • Aluminum Chloride (

    
    ):  The standard for unactivated substrates. High Risk.  Must be used with "Reverse Addition" (see Protocol).
    
  • Tin(IV) Chloride (

    
    ):  Milder. Recommended  for activated substrates (anisole, toluene) or electron-rich heterocycles. Significantly reduces tar formation.
    
  • Zinc Chloride (

    
    ):  Weak. Only suitable for highly activated substrates (e.g., phenols, resorcinols).
    
Solvent Systems
SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility, low boiling point allows easy removal. Standard choice.
1,2-Dichloroethane (DCE) Medium Higher boiling point (

) allows reflux for sluggish reactions.
Nitrobenzene High (Specialized) Solubilizes

complexes effectively; suppresses polymerization by complexing the LA. Difficult to remove.
Carbon Disulfide (

)
Low Historical use, but high flammability and toxicity make it obsolete for modern scale-up.

Standardized Experimental Protocol

Objective: Synthesis of Aryl-(5-methylthiophen-3-yl)methanone via Friedel-Crafts Acylation. Scale: 10 mmol basis.

Materials
  • 5-Methylthiophene-3-carbonyl chloride (1.61 g, 10 mmol)

  • Substrate (e.g., Benzene, Toluene, Anisole) (10-12 mmol)

  • Lewis Acid:

    
     (anhydrous, 1.1 eq) OR 
    
    
    
    (1.2 eq)
  • Solvent: Anhydrous DCM (30 mL)

  • Quench: 1M HCl / Crushed Ice

Workflow Diagram

Protocol_Workflow cluster_addition Critical Step: Catalyst Addition Start Start: Inert Atmosphere (N2/Ar) Solv Dissolve Acid Chloride in DCM (0°C) Start->Solv Add_Sub Add Aromatic Substrate Solv->Add_Sub Add_Cat Add Lewis Acid Portion-wise (Maintain < 5°C) Add_Sub->Add_Cat React Stir at 0°C -> RT (Monitor by TLC/HPLC) Add_Cat->React Quench Quench: Pour into HCl/Ice (Exothermic!) React->Quench Workup Phase Separation & Na2SO4 Dry Quench->Workup Purify Recrystallization or Flash Chrom. Workup->Purify

Figure 2: Step-by-step workflow emphasizing the temperature control during catalyst addition.

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solution A: Charge the RBF with 5-Methylthiophene-3-carbonyl chloride (10 mmol) and the aromatic substrate (10-12 mmol) in anhydrous DCM (20 mL). Cool to

    
     in an ice bath.
    
    • Note: If the substrate is valuable, use it as the limiting reagent and use excess acid chloride.

  • Catalyst Addition (The "Reverse Addition" Variation):

    • Standard Method: Add solid

      
       (11 mmol) portion-wise over 15 minutes. Crucial:  Do not allow the temperature to rise above 
      
      
      
      .
    • Alternative (Safer): Dissolve

      
       (12 mmol) in DCM (10 mL) and add dropwise via the addition funnel.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 2–4 hours.

    • Checkpoint: The solution will likely turn dark red or orange (formation of the acylium-aluminum complex). If it turns pitch black and viscous immediately, polymerization has occurred (see Troubleshooting).

  • Quench: Pour the reaction mixture slowly into a vigorously stirred beaker containing 50g crushed ice and 10 mL conc. HCl. Stir for 30 minutes to hydrolyze the aluminum complex.

  • Workup: Separate phases. Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with Sat. 
    
    
    
    (to remove acid) and Brine. Dry over
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Expert Tips

ObservationDiagnosisCorrective Action
Black, tarry reaction mixture Polymerization of the thiophene ring.(1) Switch catalyst to

. (2) Lower temperature to

. (3) Use Nitrobenzene as solvent.
Low Yield / Recovered SM Catalyst deactivation or moisture.Ensure anhydrous conditions. Increase catalyst loading to 1.5 eq. (Lewis acid coordinates to the product ketone, requiring stoichiometric amounts).
Regioisomer mixture Substrate has competing directing groups.Verify regioselectivity with NMR. Acylation is sterically demanding; usually prefers para position on activated benzenes.
Desulfurization Extreme conditions.[3]Avoid refluxing with

for prolonged periods (>12h).

References

  • Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.
  • Acylation of Thiophene Derivatives Source:Journal of the American Chemical Society, "Acylation of Thiophene and Furan Derivatives". URL:[Link] Context: Establishes the use of

    
     to prevent polymerization in thiophene acylation.
    
  • Source:European Patent EP1528060A1, "Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives".
  • Catalytic C–H Alumination of Thiophenes Source:Organometallics, 2023. URL:[Link] Context:[3][4][5][6][7][8][9][10][11] Discusses the stability of thiophene rings with Aluminum reagents and ring-opening risks.

  • Thiophene-3-carbonyl Chloride Structure Source:Molecules, 2021, "Thiophene-3-carbonyl Chloride".[6] URL:[Link] Context: Structural characterization and physical properties of the core reagent.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Handling &amp; Stabilization of 5-Methylthiophene-3-carbonyl chloride

Executive Summary You are encountering stability issues with 5-Methylthiophene-3-carbonyl chloride . This reagent is a highly electrophilic acyl chloride. Its primary failure mode is hydrolysis , where atmospheric moistu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering stability issues with 5-Methylthiophene-3-carbonyl chloride . This reagent is a highly electrophilic acyl chloride. Its primary failure mode is hydrolysis , where atmospheric moisture attacks the carbonyl carbon, cleaving the chloride to form 5-methylthiophene-3-carboxylic acid and hydrogen chloride (HCl) gas.

This guide provides a rigorous, self-validating protocol to eliminate moisture at every stage of your workflow. Failure to follow these steps will result in reduced yields, stoichiometric imbalances, and the formation of acidic impurities that may degrade acid-sensitive substrates.

The Chemistry of Failure: Why Hydrolysis Occurs

To prevent the reaction, you must understand the mechanism. The thiophene ring is electron-rich (aromatic), and the 5-methyl group donates electron density via hyperconjugation. However, the carbonyl carbon at the 3-position remains highly susceptible to nucleophilic attack by water due to the strong inductive withdrawal of the chlorine atom and the oxygen.

Mechanism of Degradation

The hydrolysis proceeds via a nucleophilic addition-elimination pathway. Even trace amounts of water (ppm levels) in your solvent or on glassware surfaces will trigger this cascade.

HydrolysisMechanism Substrate 5-Methylthiophene- 3-carbonyl chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->Intermediate Product 5-Methylthiophene- 3-carboxylic acid (Impurity) Intermediate->Product Elimination of Cl⁻ Byproduct HCl Gas (Corrosive) Intermediate->Byproduct Proton Transfer

Figure 1: The irreversible hydrolysis pathway. Once the carboxylic acid forms, it will not react with your amine/alcohol nucleophile under standard acyl chloride conditions, leading to stoichiometric mismatch.

Critical Control Points: Storage & Solvents

A. Storage Protocols (The First Line of Defense)

The reagent is likely a low-melting solid or oil. Upon receipt, it must be sequestered from the environment immediately.

  • Temperature: Store at 2–8°C . Cold temperatures slow the kinetic rate of hydrolysis with any trapped moisture.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . Argon is preferred as it is heavier than air and forms a "blanket" over the reagent in the bottle.

  • Secondary Containment: Place the primary bottle inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or silica gel).

  • Seal Integrity: Wrap the cap with Parafilm® or electrical tape to prevent diffusive moisture ingress.

B. Solvent Compatibility Matrix

Using "reagent grade" solvents is the most common cause of failure. You must use anhydrous solvents.[1]

SolventSuitabilityDrying Method (Lab Scale)Residual Water Target
Dichloromethane (DCM) Excellent Distillation over CaH₂ or solvent purification system (SPS).< 50 ppm
Tetrahydrofuran (THF) Good Distillation over Na/Benzophenone or SPS. Warning: THF is hygroscopic.< 50 ppm
Toluene Excellent Distillation over Na or SPS.< 30 ppm
DMF / DMAc Risky Must be distilled over CaH₂ and stored over 4Å sieves. Hygroscopic.< 100 ppm
Alcohols/Water FORBIDDEN Reacts violently.N/A

Experimental Workflow: The "Dry" Protocol

This protocol ensures that the 5-Methylthiophene-3-carbonyl chloride never encounters water until the reaction is quenched.

Step 1: Glassware Preparation
  • Bake: All glassware (flasks, stir bars, syringes) must be oven-dried at >120°C for at least 4 hours .

  • Flame Dry: For critical applications, assemble the glassware hot, connect to a Schlenk line, and flame-dry under vacuum, backfilling with inert gas (N₂/Ar) three times.

Step 2: Reagent Transfer
  • Never pour the acid chloride. Pouring introduces atmospheric moisture.

  • Liquids: Use a distinct, oven-dried glass syringe with a long needle. Pierce the septum, withdraw the liquid under positive inert gas pressure.

  • Solids: Weigh quickly in air (if stable enough) or use a glovebox. If a glovebox is unavailable, use a "weighing funnel" under a cone of Nitrogen flow.

Step 3: The Reaction Setup
  • Dissolve your nucleophile (amine/alcohol) and base (Triethylamine/DIPEA) in the anhydrous solvent first.

  • Cool the mixture to 0°C . Lower temperatures reduce the rate of side reactions (including hydrolysis).

  • Add the 5-Methylthiophene-3-carbonyl chloride dropwise (as a solution in the anhydrous solvent) to the nucleophile.

    • Why? This keeps the concentration of the highly reactive acid chloride low relative to the nucleophile, favoring the desired reaction over hydrolysis with any trace water.

Workflow Start Start: Glassware Prep Dry Oven Dry (120°C) + Flame Dry under Vacuum Start->Dry Purge Backfill with N₂/Ar (3x) Dry->Purge Reaction Reaction Assembly: Septum sealed, Positive N₂ pressure Purge->Reaction Solvent Solvent Prep: Distill or SPS + Mol Sieves Solvent->Reaction Addition Addition: Dropwise via Syringe at 0°C Reaction->Addition

Figure 2: The "Dry" Workflow. Note that the system remains closed under positive pressure throughout the addition phase.

Troubleshooting & FAQs

Q1: The reagent bottle has a white crust around the cap. Is it ruined?

  • Diagnosis: The white crust is likely 5-methylthiophene-3-carboxylic acid , formed by hydrolysis of the chloride vapor with humid air.

  • Action: Do not scrape this crust into your reaction. If the bulk material inside is still liquid (or the correct solid form) and clear/yellowish, it may still be usable.[2]

  • Verification: Take a small aliquot (~50 mg), dissolve in dry CDCl₃, and run a ¹H NMR .

    • Acid Chloride:[3][4][5][6] Look for the thiophene protons.

    • Carboxylic Acid:[7] Look for a broad singlet downfield (>10 ppm) corresponding to the -COOH proton. If acid content is >10%, purify via vacuum distillation (if liquid) or sublimation (if solid) before use.

Q2: I see "fumes" when I open the bottle. What is that?

  • Answer: That is HCl gas reacting with water vapor in the air to form hydrochloric acid mist. It confirms the reagent is active but also that it is actively degrading. Minimize exposure time.

Q3: Can I use molecular sieves directly in the reaction flask?

  • Answer: Yes, but with caution. Activated 3Å or 4Å molecular sieves can be added to the reaction mixture to scavenge trace water.

  • Caveat: Some acid chlorides can get trapped in the pores or react with the binder in the sieves. It is safer to dry the solvent over sieves for 24 hours before adding it to the reaction, rather than adding sieves to the active reaction.

Q4: My yield is low, and I isolated the carboxylic acid. What happened?

  • Root Cause: Your base (Triethylamine/Pyridine) might have been wet, or your solvent contained water.

  • Fix: Distill your amine bases over CaH₂ or KOH. Amine bases are notoriously hygroscopic.

Q5: How do I quench the excess reagent safely?

  • Protocol: Once TLC/LCMS confirms the starting nucleophile is consumed, add a small amount of methanol (reacts to form the methyl ester) or saturated aqueous NaHCO₃ .

  • Warning: Adding water directly to a large excess of acid chloride is exothermic and will release HCl gas vigorously.[8] Add slowly at 0°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.

  • Sigma-Aldrich. (n.d.). Handling Moisture-Sensitive Reagents. Technical Bulletin AL-134.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Acyl Chlorides).

Sources

Optimization

Thiophene Acylation Process Optimization &amp; Troubleshooting Hub

Status: Operational Lead Scientist: Senior Application Specialist Subject: Minimizing Impurity Formation in Friedel-Crafts Acylation of Thiophene Core Directive: The Challenge of the Thiophene Ring Thiophene is a "super-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Minimizing Impurity Formation in Friedel-Crafts Acylation of Thiophene

Core Directive: The Challenge of the Thiophene Ring

Thiophene is a "super-aromatic" heterocycle, significantly more reactive toward electrophilic substitution than benzene (


 to 

times faster). While this reactivity allows for mild reaction conditions, it is a double-edged sword. The electron-rich sulfur atom makes the ring highly susceptible to acid-catalyzed polymerization (tar formation) and oxidative degradation .

In drug development, where purity profiles must meet ICH Q3A guidelines, the three primary impurity classes you must control are:

  • Regioisomers: 3-acylthiophene (Target is usually 2-acylthiophene).

  • Oligomers/Polymers: "Black tar" or "Red oil" resulting from acid-induced ring opening.

  • Poly-acylated Species: 2,5-diacylthiophene (over-reaction).

Reaction Pathway & Impurity Logic

The following diagram maps the kinetic vs. thermodynamic pathways. Note how the Sigma Complex stability dictates the product ratio.

ThiopheneAcylation Reagents Thiophene + R-COCl (Lewis Acid) Sigma2 Sigma Complex (C2) (3 Resonance Forms) Reagents->Sigma2 Kinetic Path (Fast) Sigma3 Sigma Complex (C3) (2 Resonance Forms) Reagents->Sigma3 Thermodynamic Path (High T) Polymer Polythiophene Tars (Acid Polymerization) Reagents->Polymer Protic Acid (Moisture/H+) Prod2 2-Acylthiophene (Target Product) Sigma2->Prod2 -H+ Prod3 3-Acylthiophene (Regio-Impurity) Sigma3->Prod3 -H+ Diacyl 2,5-Diacylthiophene (Over-reaction) Prod2->Diacyl Excess Electrophile + Strong Catalyst Prod2->Polymer Product Degradation

Figure 1: Mechanistic pathway showing the kinetic preference for C2-substitution and the divergence points for critical impurities.

Troubleshooting Guides (Q&A)

Module A: The "Black Tar" Phenomenon (Polymerization)

User Query: My reaction mixture turned into a viscous black tar/solid within minutes of adding the catalyst. Yield is <10%.

Root Cause: Thiophene is unstable in the presence of strong protic acids. While you are likely using a Lewis acid (e.g.,


, 

), the presence of trace moisture generates

or

species that initiate cationic polymerization of the thiophene ring.

Corrective Protocol:

  • Moisture Control: The reaction must be strictly anhydrous. Use a nitrogen blanket.

  • Catalyst Moderation: Switch from

    
     (too aggressive) to milder Lewis acids like 
    
    
    
    or solid acid catalysts (Zeolite H-
    
    
    ).
  • Solvent Choice: Avoid polar protic solvents. Use

    
     (DCM) or 1,2-dichloroethane. Carbon disulfide (
    
    
    
    ) is historical but effective; however, DCM is preferred for safety.
  • Addition Order: Never add thiophene directly to a lump of solid

    
    .
    
    • Correct: Pre-complex the acyl chloride with the Lewis acid in solvent, then add thiophene dropwise at

      
      . This keeps the free thiophene concentration low relative to the acylating complex.
      
Module B: Regioselectivity Issues (3-Isomer)

User Query: I am detecting 5-8% of the 3-acyl isomer. How do I suppress this to <1%?

Root Cause: The 2-position is kinetically favored because the intermediate carbocation is stabilized by 3 resonance structures (vs. 2 for the 3-position).[1] High temperatures or steric hindrance allow the reaction to overcome the activation energy barrier for the 3-position.

Corrective Protocol:

  • Temperature Control: Lower the reaction temperature to

    
     or 
    
    
    
    . This locks the reaction into the kinetic pathway (C2 attack).
  • Steric Assessment: If your acylating agent is extremely bulky (e.g., pivaloyl chloride), steric clash at C2 may force C3 attack. In this case, use a more reactive leaving group or a shape-selective catalyst (Zeolite).

  • Solvent Polarity: Increasing solvent polarity can sometimes stabilize the less stable transition state. Stick to non-polar or moderately polar chlorinated solvents.

Module C: Over-Reaction (Diacylation)

User Query: I see a peak corresponding to 2,5-diacylthiophene.

Root Cause: The acyl group is electron-withdrawing, which deactivates the ring. However, if you use a large excess of catalyst/acyl chloride, or if the mixing is poor (creating "hot spots" of high reagent concentration), the deactivated ring will react again.

Corrective Protocol:

  • Stoichiometry: Use a strict 1:1 ratio of Thiophene:Acyl Chloride.

  • Reverse Addition: Add the catalyst slowly to the mixture of thiophene and acyl chloride (if using Zeolites) or add thiophene to the complex (if using

    
    ).
    
  • Conversion Limit: Stop the reaction at 90-95% conversion. Pushing for that last 5% often generates 50% of the impurities.

Optimized Experimental Protocols

Method A: Modern Green Approach (Zeolite Catalysis)

Recommended for Drug Discovery to avoid metal residue.

ParameterSpecification
Catalyst Zeolite H-Beta (

)
Reagent Ratio Thiophene (1.0 eq) : Acetic Anhydride (2.0 eq)
Solvent None (Reagent acts as solvent) or minimal DCM
Temp/Time

for 2-4 hours
Workup Filtration (Catalyst Recovery)

Step-by-Step:

  • Activate Zeolite H-Beta at

    
     for 4 hours to remove pore water.[2]
    
  • In a reactor, charge Thiophene (10 mmol) and Acetic Anhydride (20 mmol).

  • Add Activated Zeolite (10 wt% of substrate mass).

  • Heat to

    
     with vigorous stirring.
    
  • Monitor by HPLC.[3] Stop when Thiophene < 2%.

  • Filter catalyst.[4] Evaporate excess anhydride.

Method B: Traditional Lewis Acid (Scale-Up Standard)

Use when Zeolites fail for bulky electrophiles.

ParameterSpecification
Catalyst

(Stannic Chloride) - Milder than

Reagent Ratio Thiophene (1.0) : Acyl Chloride (1.05) : Catalyst (1.1)
Solvent Dichloromethane (DCM)
Temp

to

Step-by-Step:

  • Purge reactor with

    
    . Charge DCM and Acyl Chloride.
    
  • Cool to

    
    . Add 
    
    
    
    dropwise. (Solution may turn yellow/orange).
  • Stir 15 min to form the acylium complex.

  • Add Thiophene dissolved in DCM dropwise over 30-60 mins. Critical: Keep temp <

    
    .
    
  • Quench by pouring onto ice/HCl mix (prevents emulsion).

Troubleshooting Decision Tree

Troubleshooting Start Identify Impurity Q1 Is it Black Tar/Polymer? Start->Q1 Q2 Is it 3-Acyl Isomer? Q1->Q2 No Sol1 1. Dry Solvents 2. Use Milder Catalyst (SnCl4) 3. Lower Temp Q1->Sol1 Yes Q3 Is it Di-Acyl Species? Q2->Q3 No Sol2 1. Lower Temp (<0°C) 2. Check Sterics 3. Switch to Zeolite H-Beta Q2->Sol2 Yes Sol3 1. Check Stoichiometry (1:1) 2. Improve Stirring 3. Stop at 95% Conv. Q3->Sol3 Yes

Figure 2: Decision matrix for rapid impurity identification and mitigation.

References

  • Mechanistic Foundation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Zeolite Catalysis: Corma, A., et al. (1989). "Acylation of thiophene using solid acid catalysts." Applied Catalysis, 51(1), 213-225.

  • Process Optimization: Frihed, T. G., et al. (2015). "Friedel–Crafts Acylation of Heterocycles."[5][6] Molecules, 20(12).

  • Impurity Profiles: Watson, R. (2012). "Impurity Profiling in API Process Development." Organic Process Research & Development. (General guidelines on regioselective impurities).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Acylation Reactions

<_Step_2> Welcome to the technical support center for acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most co...

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Welcome to the technical support center for acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common challenges in organic synthesis: low conversion rates. Here, we move beyond simple checklists to explore the underlying chemical principles governing these powerful C-C and C-N bond-forming reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: My Friedel-Crafts acylation reaction shows low or no product yield. What are the primary causes?

Low yields in Friedel-Crafts acylation can often be traced back to a few critical factors related to your starting materials and reaction conditions.[1]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (EWGs) on the aromatic substrate can halt the reaction.[2][3] Groups like nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), and carbonyls (-COOH, -COR) pull electron density from the ring, making it a poor nucleophile.[4][5] An electrophilic aromatic substitution, the core mechanism of this reaction, relies on the aromatic ring's ability to attack the electrophile.[6][7]

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2][8] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.[1][8] It is crucial to maintain anhydrous conditions.

  • Insufficient Catalyst: A common misconception is that only a catalytic amount of Lewis acid is needed. However, in acylation, the ketone product forms a stable complex with the Lewis acid, effectively taking it out of the catalytic cycle.[1][2] Therefore, stoichiometric amounts (at least one equivalent relative to the acylating agent) are often required.[1]

  • Problematic Substituents: Aromatic rings bearing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[1] The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid, deactivating both the catalyst and the aromatic ring.[1][9]

Issue 2: My starting material is an aniline or a phenol, and the reaction is failing. What is happening?

This is a classic issue rooted in the Lewis basicity of the -NH₂ and -OH groups. The lone pair of electrons on the nitrogen or oxygen atom readily attacks the Lewis acid catalyst (e.g., AlCl₃).[10] This forms a complex that puts a positive charge on the atom attached to the aromatic ring, strongly deactivating it towards electrophilic attack.[10]

A common and effective solution is to protect the functional group before acylation. For anilines, acetylation to form an amide is a standard strategy.[10] This reduces the basicity of the nitrogen, preventing it from interfering with the catalyst.[10] The protecting group can be removed after the Friedel-Crafts reaction is complete.[1]

Issue 3: I am observing multiple products in my reaction. What could be the cause?

While Friedel-Crafts acylation is less prone to polysubstitution than its alkylation counterpart, it can still occur, particularly with highly activated aromatic rings.[1] The introduction of the first acyl group is deactivating, which typically prevents a second acylation.[3] However, if your starting material is very electron-rich, polyacylation can become a significant side reaction.[1]

Another possibility is the presence of impurities in your starting materials that are leading to side reactions.[1] Always ensure the purity of your arene and acylating agent.

Issue 4: The reaction mixture has become a thick, unmanageable slurry. What can I do?

This is often due to the precipitation of the product-catalyst complex.[1] To manage this, ensure you have efficient mechanical stirring to maintain a homogenous mixture. Using a solvent, such as dichloromethane, that can help keep the complex dissolved or suspended is also beneficial.[1][11]

Optimizing Reaction Conditions: A Deeper Dive

Beyond substrate and catalyst issues, the specific reaction parameters play a pivotal role in achieving high conversion.

Q: How do I choose the right acylating agent?

The reactivity of the acylating agent is a key factor. Common choices include:

  • Acyl Chlorides: Generally the most reactive and widely used.[12][13]

  • Acid Anhydrides: A good alternative to acyl chlorides, often used when the corresponding chloride is unstable or difficult to handle.[14]

  • Carboxylic Acids: Weaker acylating agents that typically require a strong acid catalyst like concentrated sulfuric acid to facilitate the reaction.[15]

For less reactive substrates, a more potent acylating agent like an acyl chloride is preferable.[12]

Q: What is the role of the solvent, and how do I select an appropriate one?

The solvent not only dissolves the reactants but can also influence the reaction's outcome.[12]

  • Ideal Properties: An ideal solvent should be inert to the reaction conditions and capable of dissolving both the substrate and the acylating agent.[12]

  • Common Choices: Aprotic solvents like dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene are frequently used.[11][12]

  • Solvent Effects on Regioselectivity: In some cases, the solvent can influence the position of acylation. For example, in the acylation of naphthalene, non-polar solvents favor the 1-acetyl product (kinetic control), while polar solvents like nitrobenzene lead to the 2-acetyl product (thermodynamic control).[16]

Q: How does temperature affect my acylation reaction?

Temperature is a critical parameter that influences reaction rate.[17][18]

  • General Principle: Increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy.[18][19]

  • Finding the Sweet Spot: While some acylations proceed well at room temperature, others may require heating.[1][20] However, excessive heat can promote side reactions and decomposition.[1][21]

  • Monitoring is Key: It is crucial to monitor the reaction's progress (e.g., by TLC) to determine the optimal temperature and reaction time.[20]

Experimental Protocols & Data

Protocol 1: General Procedure for Friedel-Crafts Acylation

This is a representative example and may require optimization for different substrates.[1]

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.[22]

  • Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to an anhydrous solvent like dichloromethane (CH₂Cl₂). Cool the mixture to 0°C in an ice bath.[10]

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.0 equivalent) in a small amount of anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension.[10]

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous solvent and add it dropwise to the reaction mixture at 0°C.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC. Gentle heating may be required.[10]

  • Workup: Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.[10] This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).[1]

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.[1]

Table 1: Troubleshooting Guide for Low Conversion in Acylation Reactions
Symptom Potential Cause Suggested Solution
No reaction or very low conversion Deactivated aromatic substrate (EWG present)Use a more forcing catalyst, higher temperature, or consider an alternative synthetic route.[2][3]
Inactive catalyst (moisture contamination)Use fresh, anhydrous Lewis acid and ensure all glassware and solvents are dry.[2][8]
Insufficient catalystUse a stoichiometric amount (≥1 equivalent) of the Lewis acid.[1][2]
Starting material is an aniline or phenolProtect the -NH₂ or -OH group before acylation.[1][10]
Multiple products observed Polyacylation on a highly activated ringUse a milder catalyst or lower temperature. Consider using a slight excess of the aromatic substrate.[1]
Impure starting materialsPurify starting materials before use.[1]
Thick, unmanageable slurry forms Precipitation of product-catalyst complexEnsure efficient mechanical stirring and consider using more solvent.[1]

Visualizing the Process

Diagram 1: General Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide R-CO-X AcyliumIon [R-C≡O]⁺ + AlCl₃X⁻ AcylHalide->AcyliumIon Reaction LewisAcid AlCl₃ LewisAcid->AcyliumIon Catalyst Intermediate Arenium Ion Intermediate AcyliumIon->Intermediate Arene Ar-H Arene->Intermediate Nucleophilic Attack Product Ar-CO-R + HX + AlCl₃ Intermediate->Product [AlCl₃X]⁻ removes H⁺ G Start Low Yield Observed CheckSubstrate Is the aromatic ring deactivated? Start->CheckSubstrate CheckCatalyst Is the catalyst active and sufficient? CheckSubstrate->CheckCatalyst No ProtectGroup Protect activating/basic groups (-NH₂, -OH) CheckSubstrate->ProtectGroup Yes (e.g., -NH₂, -OH) ReassessRoute Consider alternative synthetic route CheckSubstrate->ReassessRoute Yes (Strong EWG) CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes UseAnhydrous Use fresh, anhydrous catalyst and solvents CheckCatalyst->UseAnhydrous No (Moisture present?) UseStoichiometric Use ≥1 equivalent of catalyst CheckCatalyst->UseStoichiometric No (Insufficient amount?) OptimizeTemp Optimize temperature and reaction time CheckConditions->OptimizeTemp ProtectGroup->CheckCatalyst UseAnhydrous->CheckConditions UseStoichiometric->CheckConditions

Caption: A decision tree for troubleshooting common acylation problems.

References

  • J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Scribd. Activating and Deactivating Groups in Electrophilic Aromatic Substitution | PDF. [Link]

  • Study.com. (n.d.). Acylation: Mechanism & Reaction - Lesson. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. [Link]

  • Study.com. (n.d.). Acylation: Mechanism & Reaction - Video. [Link]

  • NEET coaching. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation?[Link]

  • MDPI. (2017, January 28). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]

  • Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Catalysis Eprints database. (n.d.). Solid Acid Catalysts for Acylation of Aromatics. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table. [Link]

  • Chemguide. (n.d.). electrophilic substitution - the acylation of benzene. [Link]

  • Frontiers. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • PMC. (2012, October 9). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • ResearchGate. (2025, December 10). Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry | Request PDF. [Link]

  • MDPI. (2022, September 26). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. [Link]

  • Portland Press. (2015, April 7). Chemical reporters for exploring protein acylation. [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • Waters. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA. Reaction condition. [Link]

  • PMC - NIH. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (n.d.). The relationship between the reaction temperature and the results of.... [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. [Link]

  • PMC. (n.d.). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • ReAgent. (2023, March 15). How Does Temperature Affect The Rate Of A Reaction?[Link]

  • Chemguide. (n.d.). The effect of temperature on rates of reaction. [Link]

  • CIE A-Level Chemistry. (n.d.). 8.2 Effect of temperature on reaction rates and the concept of activation energy. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Methylthiophene-3-carbonyl chloride vs 5-Methylthiophene-2-carbonyl chloride reactivity

This guide provides an in-depth technical comparison between 5-Methylthiophene-3-carbonyl chloride and 5-Methylthiophene-2-carbonyl chloride .[1] It is designed for medicinal chemists and process engineers selecting buil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-Methylthiophene-3-carbonyl chloride and 5-Methylthiophene-2-carbonyl chloride .[1] It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery or lead optimization.

[1]

Executive Summary: The "Thiophene Isostere" Decision

In medicinal chemistry, the choice between the 2-carbonyl and 3-carbonyl thiophene isomers is rarely arbitrary. It represents a strategic decision between metabolic stability (2-isomer) and electrophilic reactivity/novelty (3-isomer).[1]

  • 5-Methylthiophene-2-carbonyl chloride (2-MCC): The industry standard.[1] Highly stable, mimics para-substituted benzenes, and benefits from strong resonance stabilization.[1]

  • 5-Methylthiophene-3-carbonyl chloride (3-MCC): The "meta" isostere.[1] Higher electrophilicity, distinct vector orientation, and reduced conjugation make it a valuable tool for altering solubility and target binding kinetics, though it poses greater handling challenges.

Feature2-Isomer (2-MCC) 3-Isomer (3-MCC)
CAS Registry 31555-59-619156-50-4 (Acid precursor)
Electronic Character Electron-rich (para-like)Electron-deficient (meta-like)
Nucleophilic Reactivity Moderate (Stabilized)High (Kinetic)
Hydrolytic Stability HighLow (Moisture Sensitive)
Primary Application Stable Core Scaffolds (e.g., Tioxazafen)Bioisosteric Exploration / Kinase Inhibitors

Electronic & Structural Profile

Resonance and Electrophilicity

The defining difference lies in the interaction between the sulfur atom and the carbonyl group.

  • The 2-Position (Alpha): The sulfur atom acts as a strong resonance donor (+M effect) to the C2 position. This delocalization stabilizes the acyl chloride, effectively reducing the partial positive charge on the carbonyl carbon.

    • Result: Lower electrophilicity, slower hydrolysis, higher shelf-stability.[1]

  • The 3-Position (Beta): The C3 position is cross-conjugated. The sulfur lone pair cannot delocalize directly into the carbonyl group as effectively as it does at C2.

    • Result: The carbonyl carbon retains higher positive character, making it more susceptible to nucleophilic attack (faster coupling, faster hydrolysis).

Visualization: Resonance Stabilization Pathways

The following diagram illustrates why the 2-isomer is more stable. In the 2-isomer, the sulfur lone pair can push electron density directly to the carbonyl oxygen (Path A), a resonance form not fully accessible to the 3-isomer (Path B).

ResonanceComparison S_Atom Sulfur Atom (Lone Pair) C2_Pos C2 Position (Direct Conjugation) S_Atom->C2_Pos +M Effect (Strong) C3_Pos C3 Position (Cross-Conjugation) S_Atom->C3_Pos Inductive Only (-I) C2_CO 2-Carbonyl Group (Stabilized / Less Reactive) C2_Pos->C2_CO Resonance Delocalization C3_CO 3-Carbonyl Group (Activated / Highly Reactive) C3_Pos->C3_CO Minimal Stabilization

Caption: Comparative electronic flow. The 2-isomer benefits from direct resonance stabilization, while the 3-isomer relies on inductive effects, increasing its reactivity.[1]

Reactivity Comparison & Experimental Data

Nucleophilic Acyl Substitution (NAS)

In amide coupling reactions (e.g., with anilines or aliphatic amines), the 3-MCC reacts significantly faster than the 2-MCC .[1]

  • Experimental Observation: In competitive hydrolysis studies (water/dioxane systems), thiophene-3-carbonyl derivatives hydrolyze 2–5x faster than their 2-isomers [1].[1]

  • Implication: When using 3-MCC , reaction times should be shortened, and temperatures kept lower (0°C vs. RT) to prevent over-reaction or hydrolysis by trace moisture.

Regioselectivity & Side Reactions[1]
  • 2-MCC: Robust.[1] Can withstand higher temperatures (up to 60°C) during coupling without significant decomposition.

  • 3-MCC: Prone to "Ring Flip Disorder" in the solid state [2], which can translate to rotational conformers in solution. More critically, the high electrophilicity makes it susceptible to dimerization or self-acylation if Lewis acid catalysts are present.[1]

Comparative Reactivity Table[1]
Reaction Type5-Methylthiophene-2-carbonyl Cl5-Methylthiophene-3-carbonyl Cl
Hydrolysis (

)
Slow (

h in neutral water)
Fast (

min in neutral water)
Aminolysis (Aniline) Controlled (RT, 1-2 h)Rapid (0°C, <30 min)
Friedel-Crafts Deactivates ring towards further sub.[1]Deactivates, but ring remains sensitive
Storage Stability Stable at 4°C (Months)Moisture Sensitive (Weeks at -20°C)

Experimental Protocols

Synthesis of the Acid Chlorides

While 2-MCC is commercially abundant, 3-MCC often requires fresh preparation to ensure purity.[1]

Method A: Standard Thionyl Chloride Activation (Recommended for 2-MCC) [1]

  • Dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq) in DCM.

  • Add

    
     (1.5 eq) and catalytic DMF (1-2 drops).
    
  • Reflux for 2 hours.

  • Concentrate in vacuo. Yield: >95%. Stable oil.

Method B: Gentle Oxalyl Chloride Activation (Required for 3-MCC) Reasoning: The 3-isomer is sensitive to heat and HCl accumulation.[1] Oxalyl chloride allows for milder conditions.[1]

  • Dissolve 5-methylthiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under

    
    .
    
  • Cool to 0°C .

  • Add Oxalyl Chloride (1.2 eq) dropwise, followed by 1 drop of DMF.

  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Evaporate solvent at <30°C (do not heat).

  • Use immediately for the next step. Do not store.

General Coupling Protocol (Amide Bond Formation)

This protocol is self-validating: the color change serves as a visual indicator of reaction progress.

  • Preparation: Charge a flask with Amine (1.1 eq) and Base (TEA or DIPEA, 2.5 eq) in DCM. Cool to 0°C.

  • Addition: Dissolve the Acid Chloride (1.0 eq) in DCM. Add dropwise to the amine solution.

    • For 2-MCC: Addition over 5 mins is acceptable.

    • For 3-MCC: Add slowly over 20 mins to prevent exotherm-driven side reactions.

  • Monitoring:

    • 2-MCC:[1] Warm to RT.[2][3] Reaction complete in 2-4 hours.

    • 3-MCC:[1] Keep at 0°C for 30 mins, then RT for 30 mins. Check LCMS immediately. Prolonged stirring leads to impurities.

  • Workup: Quench with sat.

    
    . Extract with DCM.[2]
    

Applications in Drug Discovery

Bioisosteric Replacement[1]
  • 2-MCC is a classic bioisostere for p-toluic acid derivatives.[1] It is used in the synthesis of Tioxazafen (nematicide) and factor Xa inhibitors (e.g., Rivaroxaban analogs) where metabolic stability is paramount [3].

  • 3-MCC is a bioisostere for m-toluic acid .[1] It is increasingly used in kinase inhibitor design to access novel IP space and alter the vector of the carbonyl group, which can pick up unique hydrogen bond interactions in the ATP binding pocket [4].

Decision Matrix: When to use which?

DecisionMatrix Start Select Thiophene Isomer Target Target Binding Pocket? Start->Target Metabolism Metabolic Stability Concern? Start->Metabolism Use2 Use 2-Isomer (2-MCC) (Stable, Linear Vector) Target->Use2 Linear/Para Geometry Use3 Use 3-Isomer (3-MCC) (Reactive, Kinked Vector) Target->Use3 Bent/Meta Geometry Metabolism->Use2 High Stability Needed Metabolism->Use3 Short Half-life / Prodrug

Caption: Strategic decision tree for selecting the appropriate thiophene isomer based on SAR requirements.

References

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Harvard University. Link (Contextual inference from thioester hydrolysis rates).

  • MDPI Crystals. (2021). Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder. MDPI. Link[1]

  • Google Patents. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride. WO2017076844A1. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 67445262: 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile.[1] PubChem.[4] Link[1]

Sources

Comparative

A Senior Application Scientist's Guide to Amide Coupling Strategies for 5-Methylthiophene-3-carbonyl chloride

For researchers and professionals in drug development, the formation of an amide bond is a cornerstone of molecular synthesis. The robust and ubiquitous nature of this functional group demands a nuanced understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the formation of an amide bond is a cornerstone of molecular synthesis. The robust and ubiquitous nature of this functional group demands a nuanced understanding of the available synthetic methodologies. This guide provides an in-depth comparison of the primary strategies for synthesizing amides from 5-methylthiophene-3-carboxylic acid, with a specific focus on the utility and challenges associated with its acyl chloride intermediate, 5-Methylthiophene-3-carbonyl chloride. We will dissect two principal pathways: the traditional acyl chloride method and the direct coupling of the parent carboxylic acid, providing the causal logic behind experimental choices to empower you to select the optimal conditions for your specific synthetic challenge.

Introduction: The Central Role of the Thiophene Amide Moiety

The 5-methylthiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The choice of how to construct the central amide bond is critical, influencing yield, purity, substrate scope, and scalability. While the reaction of an amine with 5-Methylthiophene-3-carbonyl chloride appears straightforward, the reality of achieving a high-yielding and clean transformation requires careful consideration of reagents and conditions. This guide will compare this classic approach with modern direct coupling methods, which avoid the isolation of the highly reactive acyl chloride.

PART 1: The Acyl Chloride Pathway: A Tale of Reactivity and Control

The conversion of a carboxylic acid to an acyl chloride is a classic method of activating the carbonyl group for nucleophilic attack.[1] Acyl chlorides, like 5-Methylthiophene-3-carbonyl chloride, are highly electrophilic and react readily with amines.[2][] However, this high reactivity is a double-edged sword, necessitating precise control to prevent unwanted side reactions, primarily hydrolysis.

The Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[4][5] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A key byproduct of this reaction is hydrogen chloride (HCl), which must be neutralized to prevent protonation of the starting amine, which would render it non-nucleophilic.[6]

Experimental Strategy: The Schotten-Baumann Reaction

A robust and widely adopted method for this transformation is the Schotten-Baumann reaction.[7][8] This technique typically involves an inert organic solvent (like dichloromethane, DCM) for the acyl chloride and amine, with an aqueous base added to sequester the HCl byproduct. This biphasic approach is effective because the acyl chloride remains in the organic layer, minimizing hydrolysis, while the generated HCl is efficiently neutralized in the aqueous phase.

Critical Variable: The Choice of Base

The selection of a base is the most critical decision in this pathway.

  • Excess Amine: For simple, inexpensive amines, using a second equivalent of the amine itself can serve as the base. This is atom-inefficient and complicates purification, as the product must be separated from the resulting ammonium salt.[6]

  • Aqueous Inorganic Base (e.g., NaOH, NaHCO₃): As used in the classic Schotten-Baumann conditions, this is cost-effective and highly efficient for trapping HCl. However, it increases the risk of acyl chloride hydrolysis if mixing is poor or the reaction is slow.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These non-nucleophilic organic bases are widely used in anhydrous conditions. They efficiently scavenge HCl without competing in the primary reaction. DIPEA is often preferred for sterically hindered substrates.

  • Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium salt, which then reacts with the amine. This is particularly useful for less reactive amines.

Workflow for the Acyl Chloride Pathway

The following diagram illustrates the typical workflow, starting from the parent carboxylic acid.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Acid 5-Methylthiophene- 3-carboxylic acid Reagent1 SOCl₂ or (COCl)₂ Cat. DMF, DCM Acid->Reagent1 AcylChloride 5-Methylthiophene- 3-carbonyl chloride Reagent1->AcylChloride Base Base (e.g., DIPEA) DCM, 0°C to RT AcylChloride->Base Slow Addition Amine R₁R₂NH Amine->Base Amide Target Amide Base->Amide

Caption: Workflow for amide synthesis via the acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Formation and Coupling

Step 1: Synthesis of 5-Methylthiophene-3-carbonyl chloride

  • To a stirred solution of 5-methylthiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. (Alternatively, thionyl chloride can be used).[8]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring gas evolution.

  • The reaction is complete when gas evolution ceases. The resulting solution of the acyl chloride is typically used directly in the next step without purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve the desired amine (1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM (~0.5 M) under a nitrogen atmosphere.

  • Cool this amine solution to 0 °C in an ice bath.

  • Add the freshly prepared solution of 5-Methylthiophene-3-carbonyl chloride dropwise to the stirred amine solution over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

PART 2: Direct Coupling of Carboxylic Acid: The Modern Approach

While the acyl chloride method is robust, the harsh reagents (e.g., SOCl₂) and the reactive nature of the intermediate can be incompatible with sensitive or complex substrates.[9] Modern amide bond formation often relies on "coupling reagents" that activate the carboxylic acid in situ under milder conditions.[1] This one-pot procedure involves combining the carboxylic acid, amine, coupling reagent, and a base in a single reaction vessel.[9]

The Principle: In Situ Activation

Coupling reagents function by converting the hydroxyl group of the carboxylic acid into a good leaving group, forming a highly reactive intermediate (e.g., an active ester).[10] This intermediate is then readily displaced by the amine nucleophile to form the amide bond. This approach avoids the preparation and handling of a separate, unstable acyl chloride.

A Comparison of Common Coupling Reagent Classes

The choice of coupling reagent is critical and depends on factors like cost, efficiency, side-product profiles, and the risk of racemization if chiral amines are used.

  • Carbodiimides (DCC, EDC):

    • Mechanism: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate can then react directly with the amine.

    • Pros: Inexpensive and effective. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly useful as its urea byproduct is water-soluble, simplifying purification.[13]

    • Cons: Dicyclohexylcarbodiimide (DCC) forms a dicyclohexylurea (DCU) byproduct that is often insoluble and must be filtered off.[13] The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common side product that halts the reaction.[14] To mitigate this and reduce racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used.[13][15]

  • Uronium/Aminium Salts (HATU, HBTU):

    • Mechanism: These reagents, often based on HOBt or its more reactive analogue HOAt (1-Hydroxy-7-azabenzotriazole), rapidly form active esters with the carboxylic acid.[16] For example, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is one of the most efficient coupling reagents available.[13]

    • Pros: Extremely fast reaction times, high yields, and very low levels of racemization. They are often the reagents of choice for difficult couplings (e.g., with sterically hindered or electron-deficient amines).

    • Cons: Significantly more expensive than carbodiimides. Can react with the amine nucleophile (guanidinylation) if the carboxylic acid activation is slow or if excess reagent is used.[17] Some are based on HOBt, which can have explosive properties.[18]

  • Phosphonium Salts (PyBOP):

    • Mechanism: Similar to uronium salts, phosphonium reagents like PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) react with the carboxylate to form an active ester intermediate.

    • Pros: Highly efficient and stable reagents. A key advantage over uronium salts is that they do not react with the amine component, eliminating the risk of guanidinylation side products.[9]

    • Cons: The phosphine oxide byproduct can sometimes complicate purification. They are also relatively expensive.

Quantitative Comparison of Coupling Reagents
Reagent ClassExample(s)Relative CostTypical YieldByproduct ProfileKey Considerations
Carbodiimide EDC, DCCLowGood-ExcellentWater-soluble urea (EDC); Insoluble urea (DCC)Additive (e.g., HOBt) is essential to prevent side reactions and racemization.[13][19]
Uronium/Aminium HATU, HBTUHighExcellentWater-solubleVery fast and efficient, ideal for difficult couplings. Potential for guanidinylation.[13][17]
Phosphonium PyBOPHighExcellentPhosphine oxideNo guanidinylation side product. Stable and efficient.[9]
Mechanism of a Representative Direct Coupling (EDC/HOBt)

G Acid R-COOH (Carboxylic Acid) Isourea O-Acylisourea (Highly Reactive) Acid->Isourea + EDC EDC EDC ActiveEster HOBt Active Ester (Stable Intermediate) Isourea->ActiveEster + HOBt Urea EDU (Byproduct) Isourea->Urea Direct (minor path, risk of N-acylurea) HOBt HOBt Amide Amide Product ActiveEster->Amide + R'R''NH Amine R'R''NH (Amine)

Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.

Experimental Protocol: Direct Coupling with HATU
  • To a stirred solution of 5-methylthiophene-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF (~0.2 M) under a nitrogen atmosphere, add DIPEA (3.0 eq).[8]

  • Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

PART 3: Decision Framework: Selecting the Optimal Pathway

Choosing between the acyl chloride and direct coupling methods is a critical decision driven by the specific demands of the synthesis.

Logic for Method Selection

G Start Start: Synthesize Thiophene Amide Q1 Is the amine acid-labile or contain sensitive functional groups? Start->Q1 Q2 Is cost or scale a primary concern? Q1->Q2 No PathB Direct Coupling Pathway Q1->PathB  Yes Q3 Is the coupling sterically hindered or electronically difficult? Q2->Q3 No PathA Acyl Chloride Pathway Q2->PathA  Yes UseHATU Use high-efficiency reagent (e.g., HATU, PyBOP) Q3->UseHATU  Yes UseEDC Use cost-effective reagent (e.g., EDC/HOBt) Q3->UseEDC No

Caption: Decision diagram for selecting an amide synthesis strategy.

Summary of Recommendations
  • Choose the Acyl Chloride Pathway when:

    • Working with simple, robust, and relatively inexpensive amines.

    • Cost is a primary driver and scalability is required. The reagents (SOCl₂, oxalyl chloride, TEA) are much cheaper than modern coupling reagents.

    • The substrate lacks functional groups sensitive to acidic conditions (HCl byproduct) or harsh chlorinating agents.

  • Choose the Direct Coupling Pathway when:

    • The amine or the thiophene core contains sensitive functional groups (e.g., acid-labile protecting groups like Boc).[9]

    • Minimizing side reactions and ensuring the highest possible yield is paramount, especially with precious materials.

    • The coupling is challenging (e.g., with electron-poor anilines or sterically hindered secondary amines). In these cases, a high-performance reagent like HATU is often the best choice.[13]

    • A balance of cost and performance is needed for a standard coupling, in which case EDC/HOBt is an excellent and widely used option.[19]

Conclusion

The synthesis of amides from 5-Methylthiophene-3-carbonyl chloride or its parent acid is a foundational task in medicinal chemistry. While the acyl chloride method offers a cost-effective and scalable route for robust substrates, its harsh conditions and reactive intermediate limit its utility. Modern direct coupling reagents provide a milder, more versatile, and often higher-yielding alternative, albeit at a higher cost. By understanding the mechanisms, advantages, and limitations of each pathway—from the choice of base in a Schotten-Baumann reaction to the selection of a uronium salt for a difficult coupling—the synthetic chemist is empowered to design a rational and efficient synthesis tailored to the specific challenges of their target molecule.

References

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]

  • Chemguide. NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. [Link]

  • Khan Academy. Amide formation from acyl chloride. [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link]

  • ResearchGate. (2015). An improved method of amide synthesis using acyl chlorides. [Link]

  • Iadonisi, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Kumar, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Britton, J., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]

  • ResearchGate. (2025, August 6). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Royal Society of Chemistry. (2020, June 16). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

  • BORIS Portal. (2024, January 23). Green Chemistry. [Link]

  • Organic Syntheses. Procedure. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

Sources

Validation

Analytical Methods for Characterizing Derivatives of 5-Methylthiophene-3-carbonyl Chloride

Executive Summary & Strategic Importance 5-Methylthiophene-3-carbonyl chloride is a pivotal electrophilic scaffold in medicinal chemistry, widely employed to introduce the thiophene moiety into kinase inhibitors, anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-Methylthiophene-3-carbonyl chloride is a pivotal electrophilic scaffold in medicinal chemistry, widely employed to introduce the thiophene moiety into kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] Its high reactivity, driven by the acid chloride functionality, makes it prone to rapid hydrolysis and side reactions (e.g., dimerization), necessitating robust analytical protocols.[1][2]

This guide objectively compares analytical methodologies for characterizing this precursor and its downstream derivatives (amides, esters, and hydrazides).[1][2] Unlike generic organic analysis, thiophene-3-carbonyl systems exhibit unique structural anomalies—such as rotational ring-flip disorder in the solid state and specific long-range coupling (


)  in NMR—that standard protocols often miss.
Decision Matrix: Method Selection
Analytical GoalPrimary MethodSecondary MethodKey Advantage
Structural Confirmation 1H/13C NMR 2D NOESYDistinguishes regioisomers (2-H vs. 4-H).
Reaction Monitoring FT-IR HPLC-UVTracks C=O shift (COCl

CONR

).
Purity Assessment LC-MS (Q-TOF) GC-MSDetects hydrolyzed acid & dimer impurities.[2]
Solid-State Stability SXRD DSCIdentifies ring-flip disorder/polymorphs.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Regiochemistry and Substitution Verification. [2]

Technical Rationale

The 5-methylthiophene-3-carbonyl scaffold presents a simplified aromatic region compared to unsubstituted thiophenes. However, distinguishing the H-2 and H-4 protons is critical, as they often appear as singlets or exhibit small meta-coupling (


 Hz).[1]
Comparative Analysis: 1H NMR Signatures

The conversion of the acid chloride to a derivative results in predictable shielding/deshielding effects.

MoietyChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Diagnostic Value
5-Methyl (-CH

)
2.45 – 2.55Doublet (

)

Hz
Confirms 5-position substitution.[1][2]
H-2 (Aromatic) 8.00 – 8.20

or


Hz
Most deshielded due to S-heteroatom and C=O proximity.[1][2]
H-4 (Aromatic) 7.20 – 7.40

or


Hz
Shielded relative to H-2; sensitive to C-3 substitution.[1][2]

Expert Insight: In the acid chloride, the H-2 proton is significantly deshielded (


 ppm) due to the electron-withdrawing nature of the -COCl group. Upon amidation, this signal typically shifts upfield to 

ppm.[1]
Experimental Protocol: NMR Sample Preparation
  • Solvent: CDCl

    
     (neutralized with basic alumina to prevent acid-sensitive degradation) or DMSO-
    
    
    
    (for polar derivatives).[2]
  • Concentration: 10 mg/mL for

    
    H; 25 mg/mL for 
    
    
    
    C.[2]
  • Parameter Set:

    • Pulse angle: 30°[1]

    • Relaxation delay (

      
      ): 1.0 s (standard), 5.0 s (quantitative).
      
    • Scans: 16 (

      
      H), 1024 (
      
      
      
      C).[1][2]

Method 2: Vibrational Spectroscopy (FT-IR)

The Rapid "Fingerprint" for Functional Group Transformation. [2]

Technical Rationale

IR is the most efficient method for monitoring the consumption of the acid chloride. The carbonyl stretching frequency (


) is highly sensitive to the electronegativity of the substituent attached to the acyl carbon.[2]
Spectral Data: The Carbonyl Shift
Compound Class

(cm

)
IntensityMechanistic Explanation
Acid Chloride 1760 – 1790 StrongInductive effect of Cl increases bond order.[2]
Carboxylic Acid (Hydrolysis Product)1680 – 1710BroadH-bonding lowers frequency; "Overinflated" OH stretch at 3000 cm

.[2]
Ester 1715 – 1730StrongResonance donation from -OR lowers

vs -Cl.
Amide 1630 – 1660 StrongStrong resonance delocalization (C=N character) significantly lowers

.

Critical Control Point: The disappearance of the 1780 cm


 band and appearance of a 1650 cm

band is the definitive endpoint for amidation reactions.[2]

Method 3: High-Performance Liquid Chromatography (HPLC)

Purity Profiling and Kinetic Analysis. [2]

Technical Rationale

Thiophene derivatives are UV-active (absorption


 nm).[2] Reverse-phase (RP) chromatography is standard, but the acid chloride is unstable in aqueous mobile phases.[1][2]
Protocol: Derivatization for Purity Analysis

Direct injection of acid chlorides into RP-HPLC leads to in-situ hydrolysis, yielding the carboxylic acid peak. To accurately determine the purity of the acid chloride, a "quench" protocol must be used.

Step-by-Step Quench Protocol:

  • Sampling: Take 10

    
    L of the reaction mixture.
    
  • Quench: Add to 500

    
    L of anhydrous Methanol (excess).
    
  • Reaction: The acid chloride converts instantly to the Methyl Ester .

  • Analysis: Analyze the Methyl Ester peak via HPLC.

    • Note: Any carboxylic acid impurity in the original sample remains as the acid (or methylates slowly depending on conditions), allowing separation.[1][2]

HPLC Conditions (for Derivatives):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.[1][2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4][5][6]

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2][3][6]

  • Detection: UV at 254 nm (aromatic) and 280 nm.[2]

Method 4: X-Ray Crystallography & Solid State Dynamics

Addressing the "Ring Flip" Disorder.

Recent structural studies on thiophene-3-carbonyl derivatives reveal a common crystallographic anomaly known as Ring Flip Disorder .[7]

  • The Phenomenon: The thiophene ring can adopt two orientations rotated by 180° about the C3-C(carbonyl) bond axis within the crystal lattice.[7]

  • Impact: This results in electron density maps where the Sulfur atom (S1) and the C5 carbon appear to occupy each other's positions with partial occupancy (e.g., 70:30 ratio).[2][7]

  • Relevance: This is not a chemical impurity but a packing defect.[2] It must be modeled correctly during structure refinement to avoid erroneous bond length calculations.[2]

Visualizing the Analytical Workflow

AnalyticalWorkflow Start Crude Reaction Mixture (5-Methylthiophene-3-COCl) Decision Select Analytical Path Start->Decision Path_IR Path A: Reaction Monitoring (FT-IR) Decision->Path_IR In-situ Path_NMR Path B: Structure ID (1H NMR) Decision->Path_NMR Post-workup Path_HPLC Path C: Purity Assay (HPLC-UV) Decision->Path_HPLC QC Check Result_IR Check 1780 cm-1 (COCl) vs 1650 cm-1 (Amide) Path_IR->Result_IR Result_NMR Verify H-2/H-4 Regio & 5-Me Doublet Path_NMR->Result_NMR Quench MeOH Quench Step (Convert to Methyl Ester) Path_HPLC->Quench Crucial Step Result_HPLC Quantify Methyl Ester vs Acid Impurity Quench->Result_HPLC

Figure 1: Integrated analytical workflow for characterizing reactive acid chloride derivatives. Note the mandatory quench step for HPLC analysis.

Experimental Case Study: Synthesis of an Amide Derivative

Objective: Characterize the product of the reaction between 5-methylthiophene-3-carbonyl chloride and diethylamine.

Protocol:

  • Synthesis: Dissolve acid chloride (1.0 eq) in DCM (

    
    C). Add diethylamine (1.1 eq) and Et
    
    
    
    N (1.2 eq).[1][2] Stir 2h.
  • IR Monitoring: Aliquot taken at T=0 and T=2h.

    • Observation: Disappearance of peak at 1775 cm

      
      ; appearance of strong band at 1635 cm
      
      
      
      (Amide I band).[2]
  • Workup: Wash with 1N HCl, then Brine. Dry over Na

    
    SO
    
    
    
    .
  • NMR Verification (

    
    H, 400 MHz, CDCl
    
    
    
    ):
    • 
       7.35 (d, 
      
      
      
      Hz, 1H, H-2 ) - Note: Shifted upfield from 8.10 in acid chloride.[1]
    • 
       6.85 (d, 
      
      
      
      Hz, 1H, H-4 )[1][2]
    • 
       3.45 (q, 4H, N-CH
      
      
      
      )[1][2]
    • 
       2.48 (d, 
      
      
      
      Hz, 3H, 5-CH
      
      
      )[1][2]
    • 
       1.20 (t, 6H, N-CH
      
      
      
      -CH
      
      
      )[1][2]
  • Conclusion: The coupling (

    
     Hz) between the aromatic protons confirms the meta-relationship, preserving the 2,4-substitution pattern of the thiophene ring.
    

References

  • BenchChem. (2025).[2][3][8] A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 3-Bromothiophene Analysis. Retrieved from [1][2]

  • MDPI. (2021). Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder. Molbank, 2021(3), M1254.[1][2] Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[2] Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes. Retrieved from [1][2]

  • Royal Society of Chemistry. (2019).[2] Synthesis and characterization of thiophene-3-carbonyl chloride derivatives (Supplementary Information). Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[2] Product Specification: 5-Methylthiophene-3-carbonyl chloride. Retrieved from [1][2]

Sources

Comparative

Strategic Regiocontrol in 5-Methylthiophene Functionalization: A Comparative Guide

Topic: Regioselectivity in the functionalization of 5-methylthiophene derivatives Content Type: Publish Comparison Guide Executive Summary For researchers in medicinal chemistry and materials science, the 5-methylthiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity in the functionalization of 5-methylthiophene derivatives Content Type: Publish Comparison Guide

Executive Summary

For researchers in medicinal chemistry and materials science, the 5-methylthiophene scaffold (systematically 2-methylthiophene ) represents a critical bioisostere for phenyl rings. However, its electron-rich nature creates a distinct regioselectivity challenge: the remaining


-position (C2) is kinetically and thermodynamically dominant, making functionalization at the 

-positions (C3/C4) difficult without specific strategies.

This guide objectively compares the three primary methodologies for functionalizing this scaffold—Electrophilic Aromatic Substitution (EAS) , Deprotonative Metallation (Lithiation) , and Transition-Metal Catalyzed C-H Activation —providing experimental protocols and decision-making frameworks for achieving site-selective precision.

Mechanistic Grounding: The Electronic Bias

To control regioselectivity, one must first understand the substrate's electronic landscape. In 5-methylthiophene (where S=1, Methyl=5), the sulfur atom donates electron density into the ring via resonance, while the methyl group provides weak inductive donation.

  • The

    
    -Position (C2):  This is the "soft" nucleophilic site. It is most acidic (
    
    
    
    ) and most reactive toward electrophiles due to the stability of the resulting
    
    
    -complex.
  • The

    
    -Positions (C3/C4):  These are significantly less reactive. Accessing these sites requires either blocking C2, using steric directing groups, or employing specific catalytic cycles (e.g., Heck-type pathways) that override the innate electronic bias.
    
Comparative Analysis of Methodologies
Method A: Deprotonative Metallation (Lithiation)

The Gold Standard for C2-Functionalization

Lithiation utilizes the acidity of the C2-proton. Treatment with alkyl-lithiums results in exclusive C2-lithiation.

  • Mechanism: Acid-Base reaction (Coordination-Deprotonation).

  • Regioselectivity: >99:1 (C2:C3).

  • Pros: Complete regiocontrol; high yields; diverse electrophile trapping (aldehydes, halogens, borates).

  • Cons: Requires cryogenic conditions (-78 °C); incompatible with sensitive functional groups (esters, ketones) unless specialized bases (e.g., LiTMP, Knochel-Hauser) are used.

Method B: Electrophilic Aromatic Substitution (EAS)

The Robust Industrial Route

Classic reactions like bromination or Vilsmeier-Haack formylation.

  • Mechanism: Formation of a cationic

    
    -complex (Wheland intermediate).
    
  • Regioselectivity: Typically 90:10 to 95:5 (C2:C3). The methyl group at C5 directs slightly to C4, but the sulfur's alpha-directing power at C2 dominates.

  • Pros: Operationally simple; scalable; no expensive catalysts.

  • Cons: Often requires purification to remove

    
    -isomers; harsh acidic conditions.
    
Method C: Transition-Metal Catalyzed C-H Activation

The Tunable "Switch"

Modern Pd-catalyzed methods allow for "ligand-controlled" regioselectivity.[1]

  • Mechanism:

    • CMD (Concerted Metalation-Deprotonation):[2][3] Favors acidic C2 (like lithiation).

    • Heck-type: Favors electron-rich/less sterically hindered C3/C4 (using bulky ligands).

  • Pros: Can achieve elusive

    
    -selectivity (C4) directly from the unfunctionalized arene.
    
  • Cons: High cost of ligands; sensitivity to reaction conditions.

Performance Data Comparison

Table 1: Comparative Efficiency for Functionalizing 5-Methylthiophene

FeatureMethod A: Lithiation (n-BuLi)Method B: EAS (Bromination/Formylation)Method C: Pd-Catalysis (C-H Activation)
Primary Target C2 (

)
C2 (

)
Tunable (C2 or C4)
Selectivity (r.r.) >99:1~95:5Variable (up to 20:1 C4:C2 with specific ligands)
Functional Group Tolerance Low (Sensitive to electrophiles)Moderate (Acid stable groups only)High (Esters, nitriles tolerated)
Scalability Moderate (Cryogenic limits)HighLow to Moderate (Catalyst cost)
Key Reagent Cost Low (n-BuLi)Low (

,

)
High (Pd(OAc)2, Ligands)
Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the correct methodology based on the desired substitution pattern.

G Start Substrate: 5-Methylthiophene Target Desired Position? Start->Target C2 Target: C2 (Alpha) (Standard Extension) Target->C2 Most Common C3_C4 Target: C3/C4 (Beta) (Bioisostere Tuning) Target->C3_C4 Challenging Lithiation Method: Lithiation (-78°C) Reagent: n-BuLi / Electrophile Selectivity: >99% C2 C2->Lithiation If FG sensitive EAS Method: EAS (0-25°C) Reagent: NBS or POCl3 Selectivity: ~95% C2 C2->EAS If Acid stable Directing Is C2 Blocked? C3_C4->Directing Block_Yes Method: Direct C-H Activation Ligand: Standard Phosphines Selectivity: C3/C4 accessible Directing->Block_Yes Yes (e.g., 2-Halo) Block_No Method: Ligand-Controlled C-H Activation Ligand: Bulky Phosphines (e.g., P[OCH(CF3)2]3) Selectivity: Favors C4 Directing->Block_No No (Direct)

Caption: Decision tree for selecting functionalization pathways. Green paths indicate kinetically favored routes; Red/Yellow paths require specific catalytic intervention.

Experimental Protocols
Protocol A: C2-Selective Formylation via Lithiation

Best for: Synthesis of 5-methylthiophene-2-carbaldehyde with high purity.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 5-methylthiophene (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).

  • Deprotonation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. The solution will turn yellow/orange.

    • Checkpoint: Stir at -78 °C for 45 minutes to ensure complete formation of the 2-lithio species.

  • Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Quench: Pour the mixture into saturated aqueous

    
     (50 mL).
    
  • Workup: Extract with

    
     (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Result: Expect >90% yield of the C2-aldehyde.

Protocol B: C4-Selective Arylation (Ligand-Controlled)

Best for: Direct installation of aryl groups at the beta-position without pre-functionalization (Itami Conditions).

  • Reagents: Combine 5-methylthiophene (4 equiv), Aryl Iodide (1 equiv), Pd(OAc)2 (5 mol%), and Ag2CO3 (2 equiv) in a sealed tube.

  • Ligand: Add the critical bulky ligand P[OCH(CF3)2]3 (10 mol%).

    • Note: The electron-deficient, bulky nature of this ligand disfavors the CMD pathway (which would hit C2) and favors the Heck-type pathway at the less hindered C4 position.

  • Reaction: Add xylene (0.2 M concentration relative to iodide). Heat to 140 °C for 12 hours.

  • Purification: Filter through a celite pad, concentrate, and purify via silica gel chromatography.

  • Result: This protocol typically yields a C4:C2 ratio of ~10:1 to 20:1 depending on the aryl iodide used.

References
  • BenchChem. (2025).[4] A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis. Retrieved from

  • Itami, K., et al. (2011).[1] Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. National Institutes of Health. Retrieved from

  • Santhosh, C., et al. (2023).[5] Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via Alkyl 2-(Methylthio). Journal of Organic Chemistry. Retrieved from

  • RSC Publishing. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration. Retrieved from

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from

Sources

Validation

Comparative Efficacy of Thiophene-Based Compounds in Biological Assays: A Guide for Drug Discovery Professionals

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of medicinal chemistry, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands out...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of medicinal chemistry, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands out as a "privileged scaffold".[1][2] Its unique electronic and physicochemical properties, which distinguish it from its carbocyclic analog, benzene, make it a cornerstone in the design of novel therapeutics.[1][3] The sulfur atom influences the ring's aromaticity and electron distribution, enabling diverse interactions with biological targets.[3] Thiophene and its derivatives are integral to numerous FDA-approved drugs and are continuously explored for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5][6]

This guide provides a comparative analysis of the efficacy of various thiophene-based compounds across key biological assays. We will delve into the experimental data, explain the causality behind methodological choices, and present detailed protocols to ensure the scientific integrity and reproducibility of the findings.

Anticancer Efficacy: Targeting Cellular Proliferation and Survival

Thiophene derivatives have emerged as a significant class of anticancer agents, exerting their effects through diverse mechanisms such as the inhibition of crucial signaling pathways, interference with tubulin polymerization, and induction of apoptosis.[7][8] The versatility of the thiophene core allows for substitutions that can fine-tune the compound's activity against specific cancer-specific protein targets.[7]

Comparative Cytotoxicity of Thiophene Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several classes of thiophene compounds against various human cancer cell lines, providing a quantitative comparison of their potency. Lower IC50 values indicate greater cytotoxic activity.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Thiophene Carboxamide MB-D2 A375 (Melanoma)Significant Effect5-FU> 100[3][9]
HT-29 (Colorectal)Significant Effect5-FU> 100[3][9]
MCF-7 (Breast)Significant Effect5-FU> 100[3][9]
Thiophene Carboxamide 2b Hep3B (Hepatocellular)5.46DoxorubicinNot Specified[10]
Thienopyrimidine 3b HepG2 (Hepatocellular)3.105 ± 0.14Sorafenib0.045[11]
PC-3 (Prostate)2.15 ± 0.12SorafenibNot Specified[11]
Fused Thiophene TP 5 HepG2 / SMMC-7721More active than PaclitaxelPaclitaxelNot Specified[12]
Fused Thiophene Compound 480 HeLa (Cervical)12.61 µg/mLPaclitaxelHigher IC50[13]
HepG2 (Hepatocellular)33.42 µg/mLPaclitaxelHigher IC50[13]
Thiophene Carboxylate F8 CCRF-CEM (Leukemia)0.805 - 3.05Not SpecifiedNot Specified[5]
Key Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic potential of novel compounds. Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 1 x 10⁴ cells/well. This density is chosen to ensure cells are in an exponential growth phase during the experiment. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the thiophene-based compounds in the appropriate cell culture medium. The compounds are typically first dissolved in a solvent like DMSO. It is critical to include a vehicle control (medium with the same percentage of DMSO) to account for any solvent-induced toxicity. Add the diluted compounds to the wells and incubate for 48-72 hours.[9]

  • MTT Addition: Following incubation, carefully remove the treatment medium. Add 20-30 µL of a 2-5 mg/mL MTT solution (in phosphate-buffered saline) to each well.[9] Incubate the plate for 3-4 hours at 37°C. During this period, only viable cells will reduce the MTT.

  • Formazan Solubilization: After incubation with MTT, add a solubilizing agent, such as DMSO or a solution of Sorenson’s glycine buffer and SDS, to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: Quantify the color intensity by measuring the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[14]

Visualizing the Mechanism: Apoptosis Induction Pathway

Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through intrinsic (mitochondrial) or extrinsic pathways. The diagram below illustrates a simplified intrinsic pathway often triggered by cytotoxic compounds.

Thiophene Thiophene Compound ROS ↑ Reactive Oxygen Species (ROS) Thiophene->ROS Mito Mitochondrial Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiophene compounds.

Antimicrobial Efficacy: Combating Pathogenic Threats

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Thiophene derivatives have demonstrated significant potential, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16] Their mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Comparative Antimicrobial Activity of Thiophene Derivatives

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism. The table below compares the MIC values of various thiophene derivatives.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Benzothiophene Compound 25 S. aureus16[17]
E. faecalis16[17]
B. cereus16[17]
C. albicans16[17]
Benzothiophene Compound 12E, 12L, 12J S. aureusHigh Activity
Thiophene Carboxylic Acid Thioureides Compound 5g, 5h E. coli32-1024[18]
S. aureus32[18]
Armed Thiophene Compound 7 P. aeruginosaMore potent than Gentamicin[19]
Key Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the precise determination of the MIC.

Methodology:

  • Preparation of Inoculum: From a fresh culture (18-24 hours) of the test microorganism, prepare a suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution: In a 96-well microplate, perform serial twofold dilutions of the thiophene compounds in a suitable cation-adjusted broth (e.g., Mueller-Hinton Broth). The concentration range should be broad enough to encompass the expected MIC (e.g., 512 µg/mL to 8 µg/mL).[17]

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: It is essential to include several controls on each plate:

    • Growth Control: Broth with inoculum only (to ensure the microorganism is viable).

    • Sterility Control: Broth only (to check for contamination).

    • Positive Control: Broth with inoculum and a standard antibiotic (e.g., Gentamicin, Ampicillin).[19]

    • Solvent Control: Broth with inoculum and the highest concentration of the solvent (e.g., DMSO) used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[14][17]

Visualizing the Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the logical flow of the broth microdilution assay.

start Start prep_culture Prepare Microbial Culture (18-24h) start->prep_culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate Plate with Standardized Microbe prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Thiophene Compounds in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results: Observe for Turbidity incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Efficacy: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiophene derivatives have demonstrated potent anti-inflammatory activity, often by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][20][21] Several commercial anti-inflammatory drugs, including Tinoridine and Tiaprofenic acid, feature a thiophene core.[4]

Comparative Anti-inflammatory Activity of Thiophene Derivatives

The efficacy of anti-inflammatory compounds can be assessed both in vitro (enzyme inhibition) and in vivo (reduction of inflammation). The table below presents comparative data for various thiophene derivatives.

Compound ClassSpecific CompoundAssayResultReference CompoundResultReference
Tetrahydro[b]benzothiophene Compound 29a-d In vitro COX-2 InhibitionIC50: 0.31–1.40 µMCelecoxibLess Potent[20]
2-Aminothiophene Compound 15 Carrageenan-Induced Paw Edema58.46% Inhibition (50 mg/kg)Indomethacin47.73% Inhibition[4][20]
Thiophene Derivative Compound 30 Carrageenan-Induced Paw EdemaSuperior to IndomethacinIndomethacinNot Specified[20]
Coumarin-Thiophene Hybrid Compound 4c Carrageenan-Induced Paw Edema71% Protection (10 mg/kg)Ibuprofen36% Protection (20 mg/kg)[22]
Key Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic and highly reproducible in vivo model for evaluating the activity of acute anti-inflammatory agents. The injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a biphasic inflammatory response.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats to laboratory conditions for at least one week before the experiment.[14]

  • Fasting: Fast the animals overnight before the experiment but allow free access to water. This is done to minimize variability in drug absorption.

  • Compound Administration: Administer the thiophene derivative, a reference drug (e.g., Indomethacin), or a vehicle control orally or intraperitoneally, typically 1 hour before carrageenan injection.[14]

  • Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.[14]

  • Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[14]

  • Data Analysis: The degree of swelling is calculated as the percentage increase in paw volume compared to the initial volume. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated group compared to the vehicle-treated control group.

Visualizing the Mechanism: The Arachidonic Acid Cascade

Thiophene derivatives often target COX and LOX enzymes, which are critical for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation_pg Inflammation (Pain, Fever, Swelling) pgs->inflammation_pg inflammation_lt Inflammation (Chemotaxis) lts->inflammation_lt thiophene_cox Thiophene-based COX Inhibitors thiophene_cox->cox Inhibit thiophene_lox Thiophene-based LOX Inhibitors thiophene_lox->lox Inhibit

Caption: Inhibition of the Arachidonic Acid Cascade by thiophenes.

Neuroprotective Efficacy: Targeting Neurological Disorders

Thiophene-based compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[23] A primary strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which can alleviate some cognitive symptoms.

Comparative Acetylcholinesterase (AChE) Inhibition

The potency of AChE inhibitors is measured by their IC50 values. The table below compares the activity of several thiophene derivatives with the standard drug Donepezil.

Compound ClassSpecific CompoundAChE Inhibition IC50 (µM)Reference CompoundReference IC50 (µM)Reference
Tetrahydrobenzo[b]thiophene IIId 60% inhibition (concentration not specified)Donepezil40% inhibition[24]
Thiophene Derivative Compound 11 0.42 ± 0.019Galantamine1.142 ± 0.027[23]
Thiophene Derivative Compound 28 18.53Donepezil0.219[23]
Key Experimental Protocol: Ellman's Method for AChE Activity

Ellman's method is a simple, rapid, and reliable colorimetric assay to determine cholinesterase activity.

Methodology:

  • Principle: The assay measures the activity of AChE by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the colored anion. The rate of color formation is proportional to the enzyme's activity.

  • Plate Setup (96-well plate):

    • Test Wells: Add phosphate buffer (0.1 M, pH 8.0), AChE enzyme solution, and the thiophene inhibitor solution.[14]

    • Control (100% Activity): Add buffer, AChE solution, and solvent (without inhibitor).[14]

    • Blank: Add buffer only.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Add the substrate (ATCI) and the chromogen (DTNB) to all wells except the blank to start the reaction.[14]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).[14]

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well from the slope of the absorbance vs. time graph. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.[14]

Conclusion and Future Directions

The data presented in this guide underscore the remarkable versatility and significant potential of the thiophene scaffold in drug discovery.[25] Across a range of biological assays, thiophene derivatives have demonstrated potent and, in some cases, superior efficacy compared to established reference compounds. The ability to readily modify the thiophene core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.[7][8]

Future research should continue to explore the vast chemical space of thiophene derivatives. A deeper understanding of their mechanisms of action, coupled with advanced in silico modeling and in-depth mechanistic studies, will be crucial to fully exploit the therapeutic potential of this privileged class of molecules in addressing pressing medical needs in oncology, infectious diseases, inflammation, and neurodegeneration.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC.
  • Thiophene-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines. Benchchem.
  • Synthesis, reactions and biological evaluation of some novel thienothiophene deriv
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Unknown Source.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
  • Synthesis and biological evaluation of novel benzothiophene deriv
  • Thiophene-Based Compounds. Encyclopedia MDPI.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC - NIH.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One - Research journals.
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar.
  • (PDF) Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir
  • A Review on Anticancer Activities of Thiophene and Its Analogs.
  • Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis Online.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. PMC.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener
  • Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Biological Activities of Thiophenes. Encyclopedia MDPI.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Methylthiophene-3-carbonyl chloride

Part 1: Executive Safety Assessment Immediate Action Required: Do not attempt disposal without reviewing the Hydrolysis Potential . 5-Methylthiophene-3-carbonyl chloride is an acyl chloride .

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Immediate Action Required: Do not attempt disposal without reviewing the Hydrolysis Potential .

5-Methylthiophene-3-carbonyl chloride is an acyl chloride . Unlike standard organic solvents, it is water-reactive . Improper disposal (e.g., pouring directly into an aqueous waste drum) can cause an immediate exothermic reaction, releasing Hydrogen Chloride (HCl) gas and potentially rupturing the container.

Chemical Profile & Hazards
PropertySpecificationCritical Disposal Note
Functional Group Acyl Chloride (-COCl)Reacts violently with water/moisture.
Byproducts HCl (gas/acid), Thiophene carboxylic acidGenerates acidic fumes; requires neutralization.
Physical State Liquid/Low-melting SolidTreat as a liquid corrosive for handling.
DOT Hazard Corrosive (Class 8)UN 3265 (Corrosive liquid, acidic, organic, n.o.s.).
Signal Word DANGER Causes severe skin burns and eye damage.[1][2][3]

Part 2: Engineering Controls & PPE

Goal: Zero dermal contact and zero inhalation of acid fumes.

  • Ventilation: All operations must be performed in a certified chemical fume hood with the sash at the working height.

  • Gloves: Standard nitrile gloves may degrade. Use Double-gloving (Nitrile over Laminate) or heavy-duty Butyl rubber gloves.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) + Face Shield.[4] Safety glasses are insufficient due to splash risk during quenching.

  • Neutralization Trap: Ensure a saturated Sodium Bicarbonate (

    
    ) bath is prepared before opening the bottle.
    

Part 3: The Quenching Protocol (The "Ice-Base" Method)

Scientific Rationale: Direct addition of water to acid chlorides causes a "runaway" exotherm. We use the Ice-Base Method to simultaneously cool the reaction (thermodynamic control) and neutralize the generated HCl (chemical control).

Reaction Equation:



Step-by-Step Procedure
Phase 1: Preparation
  • Prepare the Quench Vessel: In a large beaker (3x the volume of waste), create a slurry of crushed ice and Saturated Sodium Bicarbonate (

    
    )  solution.
    
    • Note: Use Carbonate/Bicarbonate.[5] Using Hydroxide (

      
      ) is faster but generates more heat; Bicarbonate is safer but foams (
      
      
      
      ).
  • Solvent Dilution (Optional but Recommended): If the 5-Methylthiophene-3-carbonyl chloride is pure (neat), dilute it 1:5 with an inert solvent like Dichloromethane (DCM) or Toluene. This acts as a heat sink.

Phase 2: Controlled Hydrolysis
  • Addition: Using an addition funnel or a pipette (for small amounts), add the Acid Chloride solution dropwise onto the ice/base slurry.

    • Critical:DO NOT add the water/base to the acid chloride. This will cause the material to boil instantly ("volcano effect").

  • Agitation: Stir the slurry gently. You will observe fizzing (

    
     release).
    
  • Monitoring: Monitor the temperature. If the ice melts too fast or the solvent boils, STOP. Add more ice.

Phase 3: Validation
  • pH Check: Once addition is complete and fizzing stops, check the pH of the aqueous layer.[6] It should be neutral (pH 6-8).

    • If Acidic (pH < 6): Add more solid Sodium Bicarbonate until neutral.

  • Phase Separation:

    • Organic Layer: Contains the solvent (DCM/Toluene) and potentially the organic acid byproduct (5-methylthiophene-3-carboxylic acid) if it is not water-soluble.

    • Aqueous Layer: Contains NaCl and neutralized salts.

Part 4: Waste Stream Management

After quenching, you have two distinct waste streams. Do not mix them into a single drum without verifying compatibility.

Workflow Visualization

The following diagram illustrates the decision logic for the disposal process.

DisposalWorkflow Start Start: 5-Methylthiophene-3-carbonyl chloride Dilution Dilute with inert solvent (DCM or Toluene) Start->Dilution If Neat Quench Slow addition to Ice + NaHCO3 Slurry Start->Quench If already in solution Dilution->Quench Check Check pH & Fizzing Quench->Check Adjust Add more NaHCO3 Check->Adjust pH < 7 Separate Separate Phases Check->Separate pH Neutral & Stable Adjust->Check OrgWaste Organic Phase: Dispose as Halogenated Solvent (Contains Thiophene derivative) Separate->OrgWaste AqWaste Aqueous Phase: Dispose as Aqueous Waste (Check local sewer limits) Separate->AqWaste

Figure 1: Decision logic for the safe quenching and segregation of acyl chloride waste.

Disposal Labeling Requirements[3]
Waste ContainerLabeling InstructionsRegulatory Code (Typical)
Organic Phase "Waste Flammable Liquid, Toxic (Contains Thiophene derivatives, Dichloromethane)"RCRA: D001, F002 (if DCM used)
Aqueous Phase "Non-Hazardous Aqueous Waste (High Salt Content)"Consult local EHS for drain disposal limits
Solid Debris If solid acid precipitates: "Solid Chemical Waste (Irritant)"UN 3261

Special Note on Sulfur: Thiophene compounds contain sulfur. Some waste incinerators require "High Sulfur" flagging on the waste tag to manage


 emissions. Always check the "Contains Sulfur" box on your waste tag. 

Part 5: Emergency Procedures

Spills (Outside the Hood)
  • Evacuate: Clear the immediate area. The fumes are lachrymatory (tear-inducing).

  • Isolate: Do not attempt to wipe up with paper towels (fire risk).

  • Neutralize: Cover the spill with dry Sodium Bicarbonate or a commercial Acid Spill Kit (absorbent silicate).

  • Collect: Once absorbed and fizzing stops, sweep into a double-bagged container.

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[1][2][7] Do not use neutralization creams on skin burns; water only.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (pulmonary edema can be delayed).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776176 (Generic Thiophene-carbonyl chloride). Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. SOP: Acid Chlorides Handling and Disposal. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Methylthiophene-3-carbonyl chloride

Executive Summary & Hazard Architecture 5-Methylthiophene-3-carbonyl chloride is not merely a corrosive reagent; it is a moisture-sensitive lachrymator that presents a dual-phase hazard profile. Upon contact with ambient...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

5-Methylthiophene-3-carbonyl chloride is not merely a corrosive reagent; it is a moisture-sensitive lachrymator that presents a dual-phase hazard profile. Upon contact with ambient humidity or physiological moisture (mucous membranes), it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas and the parent acid.

The Safety Axiom: You are not just protecting against the liquid; you are protecting against the exothermic generation of acid gas.

The Hydrolytic Hazard Mechanism

Understanding the chemistry dictates the PPE choice. The reaction proceeds as follows:



This exothermic release drives HCl fumes into the breathing zone and accelerates permeation through standard glove materials.

Hierarchy of Controls: Engineering First

PPE is the last line of defense.[1] The following engineering controls are mandatory before PPE is even donned.

Control TypeRequirementScientific Rationale
Primary Containment Fume Hood (Face Velocity: 80–100 fpm)Captures HCl off-gassing immediately upon vessel opening.
Atmosphere Inert Gas Line (Nitrogen/Argon)Prevents atmospheric moisture from initiating hydrolysis inside the reagent bottle, reducing pressure buildup risks.
Vessel Venting Oil Bubbler / Trap Prevents back-pressure during transfers; neutralizes evolved HCl if a base trap is used.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Permeation Fallacy"

Critical Warning: Standard disposable nitrile gloves (4-6 mil) offer insufficient protection against acid chlorides for prolonged periods. The carbonyl chloride moiety facilitates rapid permeation, often breaking through nitrile in <5 minutes, potentially causing chemical burns underneath the glove.

Recommended Glove Protocol
LayerMaterialBrand ExamplesFunction
Inner (Barrier) Laminate Film (EVOH/PE) Ansell Barrier™, Silver Shield™Impermeable Chemical Barrier. Resists acid chlorides for >480 mins.
Outer (Dexterity) Nitrile (5-8 mil) N-DEX®, TouchNTuff®Mechanical Protection. Protects the flimsy inner glove from tears and provides grip.

Donning Procedure:

  • Inspect Laminate glove for cracks/seams.

  • Don Laminate glove.

  • Don Nitrile glove over the Laminate glove.

  • Tape the cuff of the outer glove to the lab coat to prevent wrist exposure.

B. Eye & Face Protection[2][3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (Indirect Vent) + Full Face Shield.

  • Rationale: Safety glasses are inadequate. Acid chlorides react violently with the moisture on the eye surface. A face shield protects the neck and face from "splash-back" during quenching or syringe transfer failures.

C. Respiratory Protection[1][4][6][8][9][10][11]
  • Primary: Fume hood usage negates the need for a respirator.

  • Secondary (Spill/Outside Hood): Full-face respirator with Combination Cartridges (Organic Vapor + Acid Gas) . Look for the "Yellow/Magenta" color code (e.g., 3M 60923).

Operational Workflow: Safe Transfer Protocol

The following diagram outlines the "Closed System Transfer" method, which is the only acceptable way to handle this reagent to maintain purity and safety.

TransferProtocol cluster_safety Critical Safety Checks Start Start: Reagent Bottle Inert Purge with Inert Gas (N2/Ar) Start->Inert Positive Pressure Septum Equip with Septum Inert->Septum Seal Syringe Glass Syringe Transfer (Oven Dried) Septum->Syringe Draw Liquid Reaction Reaction Vessel (Pre-cooled) Syringe->Reaction Dropwise Addition Check1 Check Syringe Plunger Fit Syringe->Check1 Check2 Ensure Needle Lock

Figure 1: Closed-system transfer workflow to prevent atmospheric hydrolysis and exposure.

Key Operational Steps:
  • Glassware Prep: All glassware must be oven-dried. Moisture residues will cause immediate fuming.

  • Positive Pressure: Insert a bleed needle (connected to an inert gas bubbler) into the reagent bottle septum before withdrawing liquid. This prevents a vacuum that could suck in moist air.

  • Syringe Choice: Use glass syringes with Luer-lock needles. Plastic syringes can swell or seize when in contact with aggressive acid chlorides.

Disposal & Emergency Quenching

NEVER pour 5-Methylthiophene-3-carbonyl chloride directly into a waste container. It may react with other organic solvents or aqueous layers in the waste drum, causing a geyser or explosion.

The "Dilute-Cool-Destroy" Method

Follow this decision tree for waste disposal and spill management.

DisposalLogic Start Waste/Spill Material Dilute 1. DILUTE Dissolve in DCM or Toluene Start->Dilute Cool 2. COOL Place in Ice Bath (0°C) Dilute->Cool Quench 3. QUENCH Add Isopropanol or Methanol (Dropwise) Cool->Quench Wait Wait for Gas Evolution to Cease Quench->Wait Base 4. NEUTRALIZE Add Sat. NaHCO3 Wait->Base Final Dispose as Halogenated Organic Waste Base->Final

Figure 2: The "Dilute-Cool-Destroy" decision tree for safe quenching of acid chlorides.

Detailed Quenching Protocol:
  • Dilution: Dilute the residue in a non-reactive solvent (Dichloromethane or Toluene) to act as a heat sink.[2]

  • Cooling: Cool the solution to 0°C.

  • Destruction: Slowly add an alcohol (Methanol or Isopropanol).[3][4] This converts the reactive acid chloride into a stable ester and releases HCl.

    • Reaction:

      
      
      
  • Neutralization: Once bubbling stops, wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) to neutralize the dissolved HCl.

  • Disposal: Discard as Halogenated Organic Waste .

References

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Methylthiophene-2-carbonyl chloride (Analogous Hazard Data). Retrieved from

  • Ansell Healthcare. (2008). Permeation & Degradation Resistance Guide (8th Ed).[5] (Referencing Acid Chloride permeation data). Retrieved from [6]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Chapter 6: Working with Chemicals). Retrieved from

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling Acid Chlorides. Retrieved from

Sources

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